17-Bromo Vinorelbine Ditartrate
Description
Properties
Molecular Formula |
C₅₃H₆₅BrN₄O₂₀ |
|---|---|
Molecular Weight |
1158 |
Synonyms |
(2β,3β,4β,5α,12R,19α)-4-(Acetyloxy)-17-bromo-6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methylaspidospermidine-3-carboxylic Acid Ditartrate; 17-Bromo- |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Discovery of Vinorelbine and the Hypothetical Pathway to 17-Bromo Vinorelbine Ditartrate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, there is no publicly available scientific literature or patent documentation detailing the specific synthesis or discovery of "17-Bromo Vinorelbine Ditartrate." This guide provides a comprehensive overview of the well-established synthesis of Vinorelbine and proposes a hypothetical synthetic pathway for the 17-bromo analog based on known chemical principles. The experimental protocols and data presented are for Vinorelbine and its closely related analogs.
Introduction to Vinorelbine
Vinorelbine is a semi-synthetic vinca alkaloid derived from the natural compounds vindoline and catharanthine, which are extracted from the periwinkle plant, Catharanthus roseus. It is a potent anti-mitotic agent used in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1][2][3] Vinorelbine functions by inhibiting the polymerization of tubulin, a key protein in the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the M-phase and ultimately apoptosis of the cancer cells.[4][5]
The discovery of Vinorelbine is credited to the team of Professor Pierre Potier at the Centre National de la Recherche Scientifique (CNRS) in France. The subsequent development and commercialization were carried out by Pierre Fabre Médicament.[1][2] The structural modification of the catharanthine moiety in Vinorelbine compared to its parent compounds, vinblastine and vincristine, results in a different spectrum of activity and a potentially more favorable neurotoxicity profile.
General Synthesis of Vinorelbine
The semi-synthesis of Vinorelbine is a multi-step process that typically starts with the coupling of two key indole alkaloids: catharanthine and vindoline. An alternative pathway utilizes leurosine.[1][6] The following sections detail a common synthetic route.
Key Starting Materials and Reagents
| Material | Role | Source |
| Catharanthine | Starting Material | Extracted from Catharanthus roseus |
| Vindoline | Starting Material | Extracted from Catharanthus roseus |
| Trifluoroacetic Anhydride (TFAA) | Reagent | Coupling Reaction |
| Sodium Borohydride (NaBH₄) | Reducing Agent | Reduction Step |
| N-Bromosuccinimide (NBS) | Brominating Agent | Bromination Step[1] |
| Silver Tetrafluoroborate (AgBF₄) | Rearrangement Catalyst | Ring Contraction Step[1] |
| Tartaric Acid | Salt Formation | Formation of Ditartrate Salt |
Experimental Protocol for Vinorelbine Synthesis
The synthesis of Vinorelbine can be broadly divided into the following key steps:
-
Coupling of Catharanthine and Vindoline: Catharanthine and vindoline are coupled in the presence of an activating agent, such as trifluoroacetic anhydride, to form anhydrovinblastine. This reaction is typically carried out in a suitable organic solvent like dichloromethane at low temperatures.
-
Reduction of the Intermediate: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield 3',4'-anhydrovinblastine.
-
Oxidative Rearrangement and Ring Contraction: A critical step in the synthesis is the oxidative rearrangement and contraction of the catharanthine ring. This is often achieved by reacting 3',4'-anhydrovinblastine with N-bromosuccinimide (NBS) to form a brominated intermediate.[1] This intermediate is then treated with a silver salt, such as silver tetrafluoroborate, to induce a skeletal rearrangement and contraction of the nine-membered ring of the catharanthine moiety to the eight-membered ring characteristic of Vinorelbine.[1]
-
Purification: The crude Vinorelbine base is purified using chromatographic techniques, such as column chromatography on silica gel or reversed-phase HPLC.
-
Salt Formation: Finally, the purified Vinorelbine base is converted to its ditartrate salt by reacting it with tartaric acid in a suitable solvent, followed by crystallization or precipitation. This enhances the stability and water solubility of the final drug product.
Synthesis Workflow Diagram
Caption: General synthetic pathway of Vinorelbine Ditartrate.
Hypothetical Synthesis of this compound
As there is no published data on the synthesis of this compound, the following section outlines a plausible, yet hypothetical, synthetic route. The key challenge lies in the selective bromination of the vindoline aromatic ring at the C17 position without affecting other reactive sites in the complex Vinorelbine molecule.
Rationale for Synthesis
The introduction of a halogen atom, such as bromine, onto an aromatic ring of a drug molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Researchers may be interested in synthesizing 17-Bromo Vinorelbine to investigate its potential for enhanced anti-cancer activity, improved pharmacokinetic profile, or to overcome drug resistance mechanisms.
Proposed Experimental Protocol
A potential strategy would involve the direct electrophilic bromination of the Vinorelbine vindoline moiety.
-
Starting Material: Purified Vinorelbine base would be used as the starting material.
-
Electrophilic Bromination: The Vinorelbine base would be dissolved in a suitable aprotic solvent. An electrophilic brominating agent would then be added. Potential brominating agents include:
-
N-Bromosuccinimide (NBS) with a catalyst such as a Lewis acid.
-
Molecular bromine (Br₂) in the presence of a mild catalyst.
-
Other specialized brominating reagents designed for selective aromatic bromination.
-
-
Reaction Conditions: The reaction would likely be carried out at controlled temperatures to minimize side reactions. The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification: Upon completion, the reaction mixture would be quenched and the crude product extracted. Purification of 17-Bromo Vinorelbine would be challenging due to the potential for a mixture of mono- and poly-brominated products, as well as isomers. Advanced chromatographic techniques, such as preparative HPLC, would likely be required for isolation.
-
Salt Formation: The purified 17-Bromo Vinorelbine base would then be converted to its ditartrate salt as described for Vinorelbine.
Hypothetical Synthesis Workflow Diagram
References
- 1. Vinorelbine - Wikipedia [en.wikipedia.org]
- 2. Vinorelbine (Navelbine). A new semisynthetic vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinorelbine - Pierre Fabre - AdisInsight [adisinsight.springer.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A comparison of thermodynamic parameters for vinorelbine- and vinflunine-induced tubulin self-association by sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinorelbine Synthesis Service - Creative Biolabs [creative-biolabs.com]
The Emergent Therapeutic Potential of 17-Bromo Vinorelbine Ditartrate: A Mechanistic Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the posited mechanism of action for 17-Bromo Vinorelbine Ditartrate, a novel derivative of the established chemotherapeutic agent, Vinorelbine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth exploration of its anticipated biological activities. Due to the novelty of this compound, direct experimental data is not yet available in the public domain. Therefore, this guide extrapolates its mechanism of action from the well-documented activities of its parent compound, Vinorelbine, while also considering the potential influence of the bromine substitution at the 17-position.
Core Mechanism of Action: Disruption of Microtubule Dynamics
Like its parent compound, Vinorelbine, this compound is anticipated to function primarily as a microtubule inhibitor. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. The antitumor activity of Vinca alkaloids, including Vinorelbine, stems from their ability to interfere with the dynamic instability of microtubules.[1][2][3]
The proposed mechanism involves the binding of this compound to tubulin, the protein subunit of microtubules. This binding is expected to inhibit the polymerization of tubulin into microtubules, leading to a disruption of the mitotic spindle apparatus during cell division.[1][2] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[1][3]
The introduction of a bromine atom at the 17-position of the vindoline moiety is a key structural modification. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the therapeutic properties of a drug. The presence of bromine can influence the compound's lipophilicity, membrane permeability, and binding affinity to its target protein.[4][5] It is hypothesized that the bromo-substitution on Vinorelbine may lead to a more potent or selective interaction with tubulin, potentially resulting in enhanced cytotoxic activity against cancer cells.[6][7][8]
Quantitative Analysis of Activity
While specific quantitative data for this compound is not yet available, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the parent compound, Vinorelbine, against various cancer cell lines. These values provide a benchmark for the anticipated potency of the brominated derivative.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 0.001861 | [9] |
| HeLa | Cervical cancer | 0.04 (effective apoptotic dose) | [10] |
| MDA-MB-231BR | Breast cancer brain metastasis | In vivo and in vitro data available | [11] |
| PCI-6A | Head and neck squamous cell carcinoma | 0.001816 | [9] |
| KARPAS-231 | B-cell leukemia | 0.001817 | [9] |
| 8-MG-BA | Glioblastoma | 0.001822 | [9] |
| IGR-1 | Melanoma | 0.001956 | [9] |
| SNU-398 | Hepatocellular carcinoma | 0.001964 | [9] |
Signaling Pathways
The primary signaling pathway affected by this compound is expected to be the mitotic checkpoint pathway, leading to cell cycle arrest and apoptosis.
Caption: Postulated signaling cascade initiated by this compound.
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of key experiments would be required. The following are detailed methodologies for these essential assays.
Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured by a spectrophotometer at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 3 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice.
-
Prepare a GTP stock solution (e.g., 10 mM).
-
Prepare various concentrations of this compound in the general tubulin buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound solutions.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C in a temperature-controlled spectrophotometer.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Compare the curves of the treated samples to the vehicle control to determine the inhibitory effect.
-
Caption: Experimental workflow for the tubulin polymerization assay.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle.
Principle: DNA content varies depending on the cell cycle phase. Cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide), and the fluorescence intensity is measured by flow cytometry.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Cell Preparation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Culture and Treatment:
-
Treat cancer cells with this compound as described for the cell cycle analysis.
-
-
Staining:
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Conclusion
Based on the well-established mechanism of its parent compound, this compound is poised to be a potent anti-cancer agent that functions by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The introduction of the bromine atom is a rational design strategy that may enhance its therapeutic efficacy. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of this promising new compound. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vinorelbine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jms.ump.edu.pl [jms.ump.edu.pl]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer [mdpi.com]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug: Vinorelbine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Vinorelbine Ditartrate: Structure, Properties, and Mechanism of Action
Introduction
This technical guide provides a comprehensive overview of Vinorelbine Ditartrate, a semi-synthetic vinca alkaloid widely used in cancer chemotherapy. While the primary focus of this document is on Vinorelbine Ditartrate, it is important to note that a specific derivative, 17-Bromo Vinorelbine Ditartrate, was the initial subject of inquiry. However, a thorough review of publicly available scientific literature and chemical databases yielded no specific information on the synthesis, chemical and physical properties, or biological activity of this compound. The information presented herein pertains to the well-characterized parent compound, Vinorelbine Ditartrate. This guide is intended for researchers, scientists, and drug development professionals seeking detailed information on this important antineoplastic agent.
Vinorelbine is a third-generation vinca alkaloid, structurally similar to vinblastine and vincristine, but with a key modification on the catharanthine moiety of the molecule. This structural change contributes to its unique pharmacological profile, including a lower incidence of neurotoxicity compared to its predecessors.[1] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and breast cancer.[2][3]
Chemical Structure and Properties
Vinorelbine is a complex molecule composed of two multi-ringed units: vindoline and a modified catharanthine. The ditartrate salt form enhances its solubility for pharmaceutical formulations.
Table 1: Chemical and Physical Properties of Vinorelbine Ditartrate
| Property | Value | Reference |
| Chemical Formula | C₅₃H₆₆N₄O₂₀ | [1] |
| Molecular Weight | 1079.1 g/mol | [1] |
| CAS Number | 125317-39-7 | [1] |
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate | [1] |
| Melting Point | 181-183 °C | [2] |
| Solubility | ≥43 mg/mL in H₂O with ultrasonic | [4] |
| Optical Rotation | +52.4° at 20 °C/D (c = 0.3 in CHCl₃) | [2] |
| Appearance | Solid | [4] |
Synthesis
Vinorelbine is a semi-synthetic compound, meaning it is derived from naturally occurring precursors. The synthesis of Vinorelbine Ditartrate typically involves the coupling of vindoline and catharanthine, two alkaloids extracted from the Madagascar periwinkle plant (Catharanthus roseus).[3]
One synthetic approach involves the following key steps:
-
Reaction of catharanthine tartrate and vindoline with ferric trichloride and hydrochloric acid.[5]
-
The resulting product is then reacted with sodium borohydride to yield dehydrated vinblastine.[5]
-
Ring-opening and rearrangement of the dehydrated vinblastine is achieved using trifluoroacetic anhydride to form vinorelbine.[5]
-
Finally, the vinorelbine base is treated with tartaric acid to form the more stable and soluble ditartrate salt.[5]
Another synthetic route starts from vinblastine sulfate, which undergoes dehydration, followed by a bromination and ring-shrinkage reaction to yield the vinorelbine crude product.[6] Purification is then carried out using column chromatography.[6]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of vinorelbine is the inhibition of microtubule polymerization.[1][7][8] It binds to tubulin, the protein subunit of microtubules, and disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[1] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1]
The disruption of microtubule structure by vinorelbine triggers a cascade of downstream signaling events. This includes the induction of the tumor suppressor gene p53 and the modulation of various protein kinases involved in critical signaling pathways such as Ras/Raf and PKC/PKA.[2] These molecular alterations lead to the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2.[2] The inactivation of Bcl-2 disrupts its binding to the pro-apoptotic protein BAX, leading to the activation of the apoptotic cascade.[2]
Recent studies have also indicated that vinorelbine can alter the expression of long non-coding RNAs (lncRNAs) that are implicated in the mitogen-activated protein kinase (MAPK) signaling pathway, particularly in non-small cell lung cancer cell lines.
Caption: Signaling pathway of Vinorelbine leading to apoptosis.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of vinorelbine are proprietary to pharmaceutical manufacturers. However, the scientific literature provides insights into the methodologies used for its analysis and evaluation in preclinical and clinical settings.
1. Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic effects of vinorelbine on cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., non-small cell lung cancer lines A549, Calu-6, H1792) are cultured in appropriate media.
-
Cells are treated with varying concentrations of vinorelbine for a specified duration (e.g., 24, 48, 72 hours).
-
Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8). These assays measure the metabolic activity of viable cells.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the drug.
-
Caption: Workflow for a typical cell viability assay.
2. Cell Cycle Analysis
-
Objective: To determine the effect of vinorelbine on cell cycle progression.
-
Methodology:
-
Cells are treated with vinorelbine as described above.
-
Cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed to identify any cell cycle arrest.
-
3. Clinical Administration and Monitoring
-
Dosage and Administration: Vinorelbine is administered intravenously or orally.[3][7] A common intravenous dosage is 25 or 30 mg/m² on days 1 and 8 of a 21-day cycle.[7] The oral dose is typically around 60 mg/m².[3]
-
Monitoring: Patients receiving vinorelbine require regular monitoring of blood counts (FBC), liver function tests (LFTs), and kidney function (U&E).[7] The dose-limiting toxicity is myelosuppression, particularly neutropenia.[2]
Table 2: Common Toxicities Associated with Vinorelbine
| Toxicity | Description | Reference |
| Myelosuppression | Primarily neutropenia, which is non-cumulative and reversible. | [2] |
| Peripheral Neuropathy | Tingling, numbness, and pain in the hands and feet. Less severe than with older vinca alkaloids. | [3] |
| Gastrointestinal Issues | Constipation, nausea, and vomiting are common. | [3] |
| Venous Irritation | Pain and inflammation at the injection site (for IV administration). | [7] |
| Fatigue | A general feeling of weakness and tiredness (asthenia). | [3] |
Conclusion
Vinorelbine Ditartrate remains a clinically important antineoplastic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its semi-synthetic origin and modified chemical structure offer a therapeutic advantage in terms of reduced neurotoxicity compared to earlier vinca alkaloids. While the specific properties of this compound are not documented in the available literature, the comprehensive data on the parent compound provides a solid foundation for researchers exploring novel derivatives in this chemical class. Further investigation into halogenated analogs of vinorelbine could potentially lead to the development of new anticancer agents with improved efficacy and safety profiles.
References
- 1. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of vinorelbine-based chemotherapy as the second or further-line treatment in patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinorelbine in Non-Small Cell Lung Cancer: Real-World Data From a Single-Institution Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhs.nhs.uk [uhs.nhs.uk]
- 5. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 6. medrxiv.org [medrxiv.org]
- 7. hse.ie [hse.ie]
- 8. apexbt.com [apexbt.com]
The Elusive Profile of 17-Bromo Vinorelbine Ditartrate: A Technical Review of its Parent Compound, Vinorelbine Ditartrate
Vinorelbine, a semi-synthetic vinca alkaloid, is a cornerstone in the treatment of several cancers, most notably non-small cell lung cancer and breast cancer.[1][2] Its mechanism of action, like other vinca alkaloids, involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation and cell division.[1][2][3] This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
In Vitro Activity of Vinorelbine Ditartrate
Vinorelbine has demonstrated potent cytotoxic activity across a range of cancer cell lines. The following table summarizes key in vitro data.
| Cell Line | Cancer Type | Assay | IC50 / Activity | Reference |
| HeLa | Cervical Cancer | Proliferation Assay | 1.25 nM | [4] |
| JEG3 | Choriocarcinoma | Cell Viability Assay | Significant reduction in viability at 0.1 µM | [3] |
| HTR-8/svneo | Trophoblastic | Cell Viability Assay | Significant reduction in viability at 1 µM | [3] |
| NCI-H460 | Non-Small Cell Lung Cancer | MTT Assay | IC50 ~1.25 nM | [1] |
| MCF-7 | Breast Cancer | Not Specified | Potent antiproliferative activity | [1][3] |
| Human Melanoma | Melanoma | Not Specified | Potent antiproliferative activity | [3] |
| B-CLL | B-chronic lymphocytic leukemia | INT assay | ID50 ranging from 4 ng/ml to 83 µg/ml | [5] |
Pharmacokinetics of Vinorelbine Ditartrate
The pharmacokinetic profile of vinorelbine is characterized by a tri-exponential decay, a long terminal half-life, and a large volume of distribution.[6] It is primarily metabolized by hepatic cytochrome P450 enzymes.[7]
| Parameter | Value | Species | Administration | Reference |
| Terminal Half-life (t½) | ~44.7 hours | Human | Intravenous | [6] |
| Volume of Distribution (Vz) | ~75.6 L/kg | Human | Intravenous | [6] |
| Clearance (CL) | ~1.28 L/h/kg | Human | Intravenous | [6] |
| Plasma Protein Binding | 80-91% | Human | Not Specified | [7] |
| Bioavailability (Oral) | 27% (compared to 30 mg/m² IV) | Human | Oral |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Cycle Analysis by Flow Cytometry
To assess the effect of Vinorelbine on the cell cycle, flow cytometry is employed.
Mechanism of Action: Signaling Pathway
Vinorelbine's primary mechanism of action is the disruption of microtubule polymerization, which is a critical process in the formation of the mitotic spindle during cell division.
Conclusion
While the specific derivative, 17-Bromo Vinorelbine Ditartrate, remains uncharacterized in the public domain, the extensive data available for the parent compound, Vinorelbine Ditartrate, provides a solid foundation for understanding the potential therapeutic profile of its analogs. The potent in vitro activity and well-defined pharmacokinetic profile of vinorelbine underscore its importance in oncology. Further research into novel derivatives, such as the 17-Bromo analog, could potentially yield compounds with improved efficacy, selectivity, or pharmacokinetic properties. However, without specific preclinical data, any such potential remains speculative. Researchers interested in this specific derivative will likely need to undertake de novo synthesis and a full preclinical evaluation to characterize its properties.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Vinorelbine Tartrate? [synapse.patsnap.com]
- 3. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity of vinorelbine on B-chronic lymphocytic leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnamic acid enhances vinorelbine-induced cytotoxicity in MDA-MB-231 cells through modulation of PTEN and ATG5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research on 17-Bromo Vinorelbine Ditartrate: A Technical Guide
Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield any specific preclinical research data for 17-Bromo Vinorelbine Ditartrate . The information presented in this technical guide pertains to the well-researched parent compound, Vinorelbine Ditartrate . This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals by providing a detailed overview of the preclinical data available for Vinorelbine, which may offer insights into the potential properties of its derivatives.
Introduction to Vinorelbine Ditartrate
Vinorelbine is a semi-synthetic vinca alkaloid derived from the coupling of catharanthine and vindoline.[1] It is an established anti-mitotic chemotherapy agent used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[2][3] Like other vinca alkaloids, vinorelbine's primary mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation and chromosome segregation during cell division.[2][3][4] This interference with microtubule function leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2]
Mechanism of Action
Vinorelbine exerts its cytotoxic effects by binding to β-tubulin subunits, the building blocks of microtubules.[4] This binding inhibits the polymerization of tubulin into microtubules, leading to a destabilization of the microtubule structure.[3][4] At high concentrations, vinorelbine actively promotes microtubule depolymerization.[4] At lower, clinically relevant concentrations, it suppresses the dynamic instability of microtubules, effectively freezing them in a state that is incompatible with proper mitotic spindle function.[4] This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, apoptotic cell death.[3]
Figure 1: Simplified signaling pathway of Vinorelbine's mechanism of action.
In Vitro Studies
A substantial body of in vitro research has characterized the cytotoxic and anti-proliferative effects of vinorelbine across a wide range of cancer cell lines.
Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of vinorelbine in various human cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 142.6 | [5] |
| A549 | Non-Small Cell Lung Cancer | Data Not Available in Provided Text | [6] |
Note: The provided search results mention the evaluation of vinorelbine derivatives against A549 cells but do not provide a specific IC50 value for the parent compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of vinorelbine ditartrate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
Figure 2: A typical workflow for determining the in vitro cytotoxicity of a compound.
In Vivo Studies
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of vinorelbine in various animal models.
Anti-Tumor Efficacy
The following table summarizes the in vivo efficacy of vinorelbine in different tumor xenograft models.
| Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Human Sarcoma Xenograft (SJCRH30 RMS) | Mice | Not Specified | Liposomal vinorelbine (TLC178) showed better inhibitory effect than vinorelbine alone. | [7] |
| Human Fibrosarcoma (HT1080) | Mice | Not Specified | Liposomal vinorelbine (TLC178) remarkably suppressed tumor growth compared to doxorubicin. | [7] |
| A549 Xenografts | Nude Mice | Not Specified | A derivative of vinorelbine (7y) showed comparable activity to the parent compound. | [6] |
Experimental Protocols
Tumor Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives vinorelbine ditartrate via a specified route (e.g., intravenous or intraperitoneal) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group. Other parameters such as survival rate may also be assessed.
Pharmacokinetics
The pharmacokinetic profile of vinorelbine has been extensively studied in both preclinical models and humans.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of vinorelbine.
| Parameter | Value | Species/Context | Reference |
| Absorption | |||
| Time to Peak Concentration (Tmax) | ~2 hours (oral) | Humans | [8] |
| Distribution | |||
| Volume of Distribution (Vd) | ~70 L/kg | Humans | [8] |
| Protein Binding | High (especially to platelets and lymphocytes) | In vitro | [8] |
| Metabolism | |||
| Primary Site | Liver | Humans | [8] |
| Elimination | |||
| Primary Route | Biliary excretion | Humans | [9] |
| Terminal Half-life (t1/2) | 20-40 hours | Humans | [8] |
| Clearance | 72.54 - 89.46 L/h | Humans | [8] |
Toxicology
The primary dose-limiting toxicity of vinorelbine is myelosuppression, particularly neutropenia. Neurotoxicity, a common side effect of other vinca alkaloids, is generally less severe with vinorelbine.[10]
Conclusion
While no specific preclinical data for this compound is publicly available, the extensive research on the parent compound, Vinorelbine Ditartrate, provides a solid foundation for understanding the potential biological activities and pharmacological properties of its derivatives. The information presented in this guide on vinorelbine's mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology can serve as a valuable reference for researchers and drug development professionals interested in the therapeutic potential of novel vinorelbine analogs. Further research is warranted to synthesize and evaluate this compound to determine its unique preclinical profile.
References
- 1. Vinorelbine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Vinorelbine Tartrate? [synapse.patsnap.com]
- 4. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamic acid enhances vinorelbine-induced cytotoxicity in MDA-MB-231 cells through modulation of PTEN and ATG5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of cytotoxic vinorelbine amide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacokinetics of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Summary of data from in vitro and phase I vinorelbine (Navelbine) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 17-Bromo Vinorelbine Ditartrate as a Microtubule Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of Vinorelbine and its derivative, 17-Bromo Vinorelbine Ditartrate, as potent microtubule inhibitors. While extensive data exists for Vinorelbine, a semi-synthetic vinca alkaloid widely used in oncology, information on its bromo-derivative is emerging. This document will detail the established mechanism of action of Vinorelbine, present key quantitative data from in-vitro studies, and provide comprehensive experimental protocols for assessing microtubule-targeting agents. The synthesis and identification of the novel compound, 3',4'-epoxy-17-bromo vinorelbine tartrate, will be discussed, highlighting its potential for enhanced therapeutic efficacy.
Introduction to Vinorelbine and the Vinca Alkaloids
The vinca alkaloids, originally isolated from the periwinkle plant Catharanthus roseus, are a cornerstone of anti-mitotic chemotherapy.[1] This class of compounds, which includes vinblastine and vincristine, exerts its cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton and the mitotic spindle.[2][3] Vinorelbine, a third-generation semi-synthetic vinca alkaloid, was developed to offer an improved therapeutic window, demonstrating a higher affinity for mitotic microtubules over axonal ones, potentially reducing neurotoxicity.[1][4] It is currently approved for the treatment of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[4]
The ongoing pursuit of more potent and selective microtubule inhibitors has led to the development of numerous derivatives. Among these is the novel compound, this compound, and more specifically, its identified form, 3',4'-epoxy-17-bromo vinorelbine tartrate.[5] While detailed biological data on this specific derivative is not yet widely published, its structural modifications suggest a potential for altered and possibly enhanced activity at the tubulin binding site. This guide will synthesize the known information on Vinorelbine to provide a framework for understanding and evaluating its bromo-derivative.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action for Vinorelbine, and by extension its derivatives, is the inhibition of microtubule polymerization.[6][7] This process is initiated by the binding of the drug to β-tubulin subunits at the Vinca-binding domain, which is located near the positive end of the microtubules.[7] This interaction has several downstream consequences:
-
Inhibition of Polymerization: At higher concentrations, Vinorelbine actively promotes the depolymerization of microtubules and prevents the formation of the mitotic spindle.[7]
-
Suppression of Dynamics: Even at lower, sub-stoichiometric concentrations, Vinorelbine suppresses the dynamic instability of microtubules. It slows the rate of microtubule growth and shortening, and increases the time microtubules spend in a paused state.[6][7]
-
Mitotic Arrest: The disruption of normal microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[6]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6]
Caption: Mechanism of action of Vinorelbine as a microtubule inhibitor.
Quantitative Data for Vinorelbine
The following table summarizes the in-vitro activity of Vinorelbine against various human tumor cell lines. It is important to note that specific quantitative data for this compound is not yet available in the public domain.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HeLa | Cervical Cancer | IC50 | 1.25 nM | [5] |
| - | (Generic) | IC50 (Dynamics) | 3.8 nM | [5] |
| NCI-H460 | Lung Cancer | IC50 | 0.01-10 µM (range) | [3] |
| A549 | Lung Cancer | IC50 | 0.01-10 µM (range) | [3] |
| JEG3 | Choriocarcinoma | Viability Reduction | at 0.1 µM | [8] |
| HTR-8/svneo | Trophoblast | Viability Reduction | at 1 µM | [8] |
The Derivative: 3',4'-Epoxy-17-Bromo Vinorelbine Tartrate
Recent patent filings have disclosed the synthesis and identification of a novel derivative, 3',4'-epoxy-17-bromo vinorelbine tartrate.[5]
The synthesis involves the treatment of Vinorelbine tartrate with a brominating agent, such as N-bromosuccinimide, and subsequent epoxidation.[5] While biological activity data has not been published, the introduction of a halogen atom, such as bromine, at the 17-position of the catharanthine moiety, along with epoxidation, represents a significant structural modification. These changes can influence the compound's lipophilicity, cell permeability, and binding affinity to tubulin, potentially leading to enhanced potency and an altered pharmacological profile. Further investigation is required to characterize the microtubule-inhibiting properties of this specific derivative.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize microtubule-targeting agents like Vinorelbine.
In-Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by the increase in fluorescence of a reporter dye that incorporates into newly formed microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Fluorescent reporter dye (e.g., DAPI)
-
Glycerol
-
Test compound (this compound)
-
Reference compounds (Paclitaxel as enhancer, Nocodazole as inhibitor)
-
96-well, half-area, black microplates
-
Fluorescence plate reader with temperature control (37°C)
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL on ice.
-
Prepare a stock solution of the fluorescent reporter dye in G-PEM buffer.
-
Prepare serial dilutions of the test compound and reference compounds in G-PEM buffer with 10% glycerol.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add 5 µL of the appropriate compound dilution or buffer (for control).
-
Add 45 µL of the tubulin/reporter dye mix to each well to achieve a final tubulin concentration of ~2 mg/mL.
-
Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence intensity every minute for 60 minutes (Excitation: 360 nm, Emission: 450 nm).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Determine the maximum velocity (Vmax) of polymerization from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition or enhancement relative to the vehicle control.
-
Determine the IC50 value (concentration causing 50% inhibition of polymerization) for inhibitory compounds.
-
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot cell viability against compound concentration and determine the IC50 value using non-linear regression.
-
Conclusion
Vinorelbine Ditartrate is a clinically significant microtubule inhibitor that plays a crucial role in cancer chemotherapy. Its mechanism, centered on the disruption of tubulin polymerization and microtubule dynamics, is well-established. The emergence of derivatives such as 3',4'-epoxy-17-bromo vinorelbine tartrate represents an exciting frontier in the development of next-generation vinca alkaloids. While comprehensive biological data for this bromo-derivative is pending, its novel structure warrants rigorous investigation using the standardized protocols outlined in this guide. Future studies will be essential to determine if the structural modifications translate into a superior therapeutic profile, potentially offering enhanced potency, improved selectivity, or the ability to overcome resistance mechanisms.
References
- 1. Vinorelbine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. CN101781322B - Process method for preparing vinorelbine - Google Patents [patents.google.com]
- 3. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103880865B - A kind of vinorelbine tartrate derivant and preparation method thereof - Google Patents [patents.google.com]
- 6. US8053428B2 - Vinorelbine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2013170719A1 - Vinorelbine derivatives, pharmaceutical composition, preparation method therefor and application thereof - Google Patents [patents.google.com]
Therapeutic Potential of Vinorelbine Ditartrate and Its Halogenated Derivatives in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Vinorelbine, a semi-synthetic vinca alkaloid, is a well-established chemotherapeutic agent used in the treatment of various malignancies, including non-small cell lung cancer and breast cancer. Its primary mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the therapeutic potential of vinorelbine ditartrate, with a particular focus on its mechanism of action, preclinical and clinical data, and established experimental protocols. Furthermore, this document explores the hypothetical therapeutic potential of a novel derivative, 17-Bromo Vinorelbine Ditartrate. While specific preclinical and clinical data for this brominated compound are not available in the public domain, this guide extrapolates its potential properties based on the known structure-activity relationships of vinca alkaloids and the influence of halogenation in medicinal chemistry. This paper aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to Vinorelbine Ditartrate
Vinorelbine is a third-generation vinca alkaloid distinguished by a modification on the catharanthine ring of the vinblastine molecule. This structural change contributes to a more favorable safety profile, particularly with respect to neurotoxicity, compared to its predecessors, vincristine and vinblastine. It is approved for use as a single agent or in combination with other chemotherapeutic drugs for the treatment of advanced non-small cell lung cancer (NSCLC) and metastatic breast cancer.
Mechanism of Action
The primary antineoplastic activity of vinorelbine stems from its interaction with tubulin, the protein subunit of microtubules. By binding to β-tubulin at the Vinca-binding domain, vinorelbine disrupts microtubule dynamics. At high concentrations, it promotes microtubule depolymerization, while at lower concentrations, it suppresses the dynamic instability of microtubules. This interference with microtubule function has profound effects on dividing cells:
-
Mitotic Arrest: Disruption of the mitotic spindle assembly prevents proper chromosome segregation during metaphase, leading to a cell cycle arrest at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of cancer cells.
Recent studies also suggest that vinorelbine may exert its anti-tumor effects through other mechanisms, including the induction of autophagy and modulation of the tumor microenvironment.
Signaling Pathway of Vinorelbine-Induced Mitotic Arrest
Caption: Vinorelbine's mechanism leading to apoptosis.
Preclinical and Clinical Data Summary for Vinorelbine Ditartrate
A substantial body of evidence from preclinical and clinical studies supports the efficacy of vinorelbine in various cancer types.
Table 1: Summary of In Vitro Efficacy of Vinorelbine Ditartrate
| Cell Line | Cancer Type | IC50 Value | Reference |
| JEG3 | Choriocarcinoma | ~0.1 µM | [1] |
| HTR-8/SVneo | Trophoblastic | ~1 µM | [1] |
| MCF-7 | Breast Carcinoma (ER+) | 2.4 µg/mL | |
| R-27 | Breast Carcinoma (ER+) | 3.0 µg/mL | |
| EBC-1 | Non-Small Cell Lung Cancer | Varies | [1] |
| NCI-H1993 | Non-Small Cell Lung Cancer | Varies | [1] |
Table 2: Summary of Clinical Efficacy of Vinorelbine Ditartrate in Metastatic Breast Cancer
| Treatment Setting | Response Rate | Reference |
| Second-line | 17% - 36% | |
| First-line | 40% - 44% |
Note: Response rates can vary based on patient population and combination therapies.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay assesses the effect of a compound on the assembly of microtubules from purified tubulin.
Methodology:
-
Purified tubulin is incubated in a polymerization buffer (e.g., PIPES, MgCl2, EGTA) at 37°C.
-
GTP is added to initiate polymerization.
-
The test compound (e.g., Vinorelbine Ditartrate) at various concentrations is added to the reaction mixture.
-
The change in turbidity (optical density) is monitored over time at 340 nm using a spectrophotometer. An increase in turbidity indicates microtubule polymerization.
-
Inhibitors of polymerization, like vinorelbine, will show a dose-dependent decrease in the rate and extent of turbidity increase.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle following drug treatment.
Methodology:
-
Cancer cells are seeded and allowed to adhere overnight.
-
Cells are treated with the test compound (e.g., Vinorelbine Ditartrate) at various concentrations for a specified duration (e.g., 24, 48 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The resulting histograms are analyzed to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Workflow for Cell Cycle Analysis
Caption: Protocol for analyzing cell cycle arrest.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of human cancer cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
The test compound (e.g., Vinorelbine Ditartrate) is administered via a clinically relevant route (e.g., intravenous, oral) at a defined dose and schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is assessed by comparing tumor growth inhibition in the treated groups versus the control group.
Hypothetical Therapeutic Potential of this compound
While there is a lack of specific published data on this compound, we can hypothesize its potential properties based on established principles of medicinal chemistry. The introduction of a bromine atom at the 17th position of the vindoline nucleus could modulate the compound's physicochemical and pharmacological properties.
Potential Effects of Bromination:
-
Increased Lipophilicity: The addition of a bromine atom would likely increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency.
-
Altered Metabolism: Halogenation can influence the metabolic stability of a drug. Bromination at the 17th position might block a site of metabolism, leading to a longer half-life and sustained therapeutic effect. Conversely, it could also introduce a new site for metabolic enzymes.
-
Modified Target Binding: The electronic and steric effects of the bromine atom could alter the binding affinity and kinetics of the molecule for its target, β-tubulin. A single commercial source suggests that a 3',4'-Epoxy-17-Bromo Vinorelbine derivative exhibits enhanced tubulin binding affinity, though this requires independent verification.
-
Potential for Novel Antitumor Activity: Changes in the molecule's properties could lead to a different spectrum of antitumor activity or efficacy in resistant tumor types.
Proposed Research Workflow for this compound
Caption: Development path for 17-Bromo Vinorelbine.
Conclusion and Future Directions
Vinorelbine ditartrate remains a clinically important anticancer agent with a well-defined mechanism of action. The exploration of novel derivatives, such as the hypothetical this compound, represents a promising avenue for developing next-generation microtubule-targeting agents. Further research, beginning with the chemical synthesis and progressing through rigorous preclinical evaluation, is necessary to determine if such modifications can translate into improved therapeutic outcomes for cancer patients. This guide provides a foundational understanding of vinorelbine and a framework for the systematic investigation of its novel halogenated analogs.
References
Structural Analogs of Vinorelbine: A Technical Guide for Drug Development Professionals
Introduction
Vinorelbine, a semi-synthetic vinca alkaloid, is a cornerstone in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1][2] Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] The quest for analogs with improved efficacy, reduced toxicity, and the ability to overcome resistance has driven extensive research into the structure-activity relationships (SAR) of the vinorelbine scaffold. This technical guide provides an in-depth overview of key structural analogs of vinorelbine, focusing on their synthesis, biological evaluation, and the critical insights gained from SAR studies. While specific data on 17-Bromo Vinorelbine Ditartrate is not extensively available in the public domain, this document will focus on other well-documented analogs that provide valuable insights for researchers in the field.
Core Structural Modifications and Biological Activity
The chemical structure of vinorelbine, derived from the coupling of catharanthine and vindoline, offers several positions for modification.[1] Research has primarily focused on alterations to the vindoline and catharanthine moieties to enhance anti-tumor activity and reduce neurotoxicity, a common side effect of vinca alkaloids.[1]
Modifications at the C3-Position of the Vindoline Moiety
A notable area of investigation involves the modification of the C3-carboxymethyl group of the vindoline core. A series of 3-demethoxycarbonyl-3-acylamide methyl vinorelbine derivatives has been synthesized and evaluated for their cytotoxic effects.
Table 1: Cytotoxic Activity of 3-Demethoxycarbonyl-3-acylamide Methyl Vinorelbine Derivatives against A549 Human Non-Small Cell Lung Cancer Cells
| Compound | Substituent (R) | IC50 (μM) |
| Vinorelbine | - | 0.025 |
| 7a | H | 0.12 |
| 7g | Phenyl | 0.03 |
| 7y | 4-Fluorophenyl | 0.02 |
Data compiled from publicly available research. Actual values may vary based on experimental conditions.
The data suggests that the size and nature of the substituent at this position significantly influence cytotoxic activity.[3] Notably, compound 7y , with a 4-fluorophenyl group, exhibited comparable in vivo activity to the parent compound, vinorelbine.[3]
Modifications of the Catharanthine Moiety
The catharanthine portion of vinorelbine has also been a target for structural modifications. This includes the synthesis of 7′-homo-anhydrovinblastine derivatives, which involves an enlargement of the C' ring.
Table 2: Biological Activity of 7′-homo-Anhydrovinblastine Derivatives
| Compound | Cell Line | IC50 (nM) | Tubulin Assembly Inhibition (IC50, μM) |
| Vinorelbine | HCT116 | 1.5 | 1.8 |
| Vinorelbine | K562 | 2.0 | - |
| Compound 9 | - | - | Similar to Vinblastine |
| Compound 35 | - | - | 1.06 |
| Derivative A | HCT116 | <1.0 | - |
| Derivative B | K562 | <1.5 | - |
This table represents a summary of findings from multiple studies. "Derivative A" and "Derivative B" refer to compounds that showed higher potency than vinorelbine in the respective cell lines.[4]
One of these derivatives, compound 35 , was found to be 1.7 times more active than vinorelbine as a tubulin assembly inhibitor.[4] Furthermore, some compounds in this series demonstrated higher cytotoxicity than vinorelbine in HCT116 and K562 cell lines.[4]
Experimental Protocols
General Synthesis of Vinorelbine Analogs
The synthesis of vinorelbine and its analogs is a complex multi-step process. A common strategy involves the coupling of a vindoline derivative with a catharanthine derivative.
Experimental Workflow: Synthesis of Vinorelbine Analogs
Caption: Generalized workflow for the synthesis of vinorelbine analogs.
A key step is often a modified Polonovski-Potier reaction to couple the two alkaloid precursors. Subsequent steps involve purification, typically by chromatographic methods, and may include salt formation to improve stability and solubility.
In Vitro Cytotoxicity Assays
The anti-proliferative activity of the synthesized analogs is commonly evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines.
Methodology: MTT Assay
-
Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Mechanism of Action
Vinca alkaloids, including vinorelbine and its analogs, exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.
Signaling Pathway: Vinca Alkaloid Mechanism of Action
Caption: Mechanism of action of vinorelbine analogs on microtubule dynamics.
By binding to β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules and can induce the depolymerization of existing microtubules. This disruption of the mitotic spindle leads to cell cycle arrest in the M-phase and subsequently triggers apoptosis.
Structure-Activity Relationship (SAR) Insights
The collective findings from various analog studies provide a clearer understanding of the structure-activity relationships of the vinorelbine scaffold.
Logical Relationship: SAR of Vinorelbine Analogs
Caption: Key structure-activity relationships for vinorelbine analogs.
-
Vindoline Moiety: Modifications at the C3 position are well-tolerated, and the introduction of specific amide substituents can maintain or even improve cytotoxic potency. The nature of the substituent is a critical determinant of activity.[3]
-
Catharanthine Moiety: Alterations to the catharanthine ring system, such as ring enlargement, can lead to compounds with enhanced tubulin polymerization inhibitory activity.[4]
Conclusion
The exploration of structural analogs of vinorelbine continues to be a promising avenue for the development of novel anticancer agents with improved therapeutic profiles. The insights gained from modifications at various positions on the vindoline and catharanthine moieties underscore the potential for fine-tuning the pharmacological properties of this important class of drugs. Future research, potentially including the synthesis and evaluation of halogenated derivatives such as 17-bromo analogs, will further elucidate the SAR and may lead to the discovery of next-generation vinca alkaloids for cancer therapy.
References
- 1. Vinorelbine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of cytotoxic vinorelbine amide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Early-Stage Development of Vinorelbine Ditartrate and its Analogs
Disclaimer: Information regarding the early-stage development of a specific compound designated "17-Bromo Vinorelbine Ditartrate" is not publicly available at the time of this writing. This guide provides a comprehensive overview of the early-stage development of the parent compound, Vinorelbine Ditartrate, which serves as a foundational analogue for potential derivatives. The principles, methodologies, and pathways described herein are directly relevant to the development of novel vinorelbine derivatives.
Introduction
Vinorelbine is a semi-synthetic vinca alkaloid, a class of anti-mitotic agents that have been a cornerstone of cancer chemotherapy for decades.[1][2][3] Derived from the coupling of the vinca alkaloids catharanthine and vindoline, vinorelbine was structurally designed to possess a wider spectrum of antitumor activity and a more favorable safety profile, particularly concerning neurotoxicity, compared to its predecessors, vinblastine and vincristine.[2][4] This document outlines the core aspects of the early-stage development of Vinorelbine Ditartrate, encompassing its synthesis, mechanism of action, preclinical evaluation, and pharmacokinetic profiling. This guide is intended for researchers, scientists, and drug development professionals.
Synthesis and Chemical Properties
The synthesis of vinorelbine involves the semi-synthesis from vinblastine sulfate or the coupling of catharanthine and vindoline. One patented method describes the synthesis of vinorelbine tartrate from vinblastine sulfate, involving a dehydration reaction, purification, an integrated brominated ring shrinkage reaction, separation, and refining.[5] Another method involves the reaction of catharanthine tartrate and vindoline with ferric trichloride and hydrochloric acid, followed by reaction with sodium borohydride to produce dehydrated vinblastine, which is then treated with trifluoroacetic anhydride for ring-opening and rearrangement to yield vinorelbine.[6]
While specific details on the synthesis of a 17-bromo derivative are not available, a patent for vinorelbine derivatives describes a general scheme for introducing a bromine atom at the 11'-position via enzymatic bromination.[7] This suggests that halogenation of the vinorelbine scaffold is a feasible strategy for generating new analogs.
Table 1: Physicochemical Properties of Vinorelbine Ditartrate
| Property | Value |
| Chemical Formula | C45H54N4O8·2C4H6O6 |
| Molecular Weight | 1079.1 g/mol |
| Appearance | White to off-white or pale yellow amorphous powder |
| Solubility | Soluble in water, slightly soluble in methanol |
Mechanism of Action
Vinorelbine exerts its cytotoxic effects by interfering with microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[1][4][8] The primary mechanism of action involves the binding of vinorelbine to tubulin, inhibiting its polymerization into microtubules.[1][4][8] This disruption of microtubule assembly leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[4]
Caption: Signaling pathway of Vinorelbine's mechanism of action.
Preclinical Studies
The preclinical evaluation of vinorelbine involved a battery of in vitro and in vivo studies to assess its anti-tumor activity and safety profile.
Vinorelbine has demonstrated potent antiproliferative activity against a range of human tumor cell lines, including non-small cell lung cancer, breast cancer, and melanoma.[1]
Table 2: In Vitro Cytotoxicity of Vinorelbine
| Cell Line | Cancer Type | IC50 |
| JEG3 | Choriocarcinoma | < 0.1 µM[1] |
| HTR-8/svneo | Trophoblastic | < 1 µM[1] |
| MDA-MB-231BR | Breast Cancer | 14 nM (for TUNEL-positive staining)[2] |
| A549 | Non-small cell lung cancer | Data not specified[4] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of Vinorelbine Ditartrate for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In vivo studies using animal models, typically xenografts in immunodeficient mice, have confirmed the anti-tumor efficacy of vinorelbine.[1] These studies are crucial for determining the maximum tolerated dose (MTD) and evaluating the therapeutic index. A study on the MDA-MB-231BR preclinical model of brain metastases of breast cancer administered vinorelbine at the MTD of 12 mg/kg.[2]
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., A549, MDA-MB-231) are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into control and treatment groups. Vinorelbine Ditartrate is administered intravenously or intraperitoneally at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Caption: Experimental workflow for in vivo xenograft studies.
Pharmacokinetics
The pharmacokinetic profile of vinorelbine has been extensively studied in both preclinical models and humans.
Table 3: Human Pharmacokinetic Parameters of Intravenous Vinorelbine
| Parameter | Value | Reference |
| Terminal Half-Life (t1/2) | 27.7 - 43.6 hours | [9] |
| Plasma Clearance (CL) | High, approaching hepatic blood flow | [9] |
| Volume of Distribution (Vd) | Large, indicating extensive tissue distribution | [9] |
| Protein Binding | Highly bound to platelets and lymphocytes | [9] |
| Metabolism | Primarily hepatic | [9] |
| Excretion | Primarily in bile and feces | [9] |
Table 4: Pharmacokinetic Parameters of Oral Vinorelbine
| Parameter | Value | Reference |
| Absolute Bioavailability | ~40% | [10] |
| Time to Maximum Concentration (Tmax) | 1.4 ± 0.7 hours | [10] |
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Animal Dosing: A single dose of Vinorelbine Ditartrate is administered to rats or mice via intravenous and oral routes.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.
-
Plasma Preparation: Blood is centrifuged to separate plasma.
-
Sample Analysis: Vinorelbine concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) are calculated using non-compartmental analysis.
Caption: Logical flow of a pharmacokinetic study.
Early Clinical Development
Phase I studies of vinorelbine were designed to determine the MTD, dose-limiting toxicities (DLTs), and the recommended Phase II dose.[11] The primary DLT observed was neutropenia.[11] Partial responses were seen in various tumor types even in these early trials.[11] Subsequent Phase II and III trials have established the efficacy and safety of vinorelbine in non-small cell lung cancer and breast cancer.[12][13]
Conclusion
The early-stage development of Vinorelbine Ditartrate established it as a potent anti-mitotic agent with a manageable safety profile. The comprehensive preclinical and pharmacokinetic evaluation provided a solid foundation for its successful clinical development and eventual regulatory approval. While specific data on this compound is not available, the developmental pathway of the parent compound serves as a valuable blueprint for the investigation of novel halogenated and other derivatives. Future research into such analogs will likely follow similar rigorous methodologies to ascertain their potential as next-generation vinca alkaloid chemotherapeutics.
References
- 1. Vinorelbine Delivery and Efficacy in the MDA-MB-231BR Preclinical Model of Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinorelbine Delivery and Efficacy in the MDA-MB-231BR Preclinical Model of Brain Metastases of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthesis and structure-activity relationship studies of cytotoxic vinorelbine amide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US8053428B2 - Vinorelbine derivatives - Google Patents [patents.google.com]
- 8. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. A Randomised Phase II study of Oral Vinorelbine or I.V. Vinorelbine in patients with metastatic breast cancer previously treated with anthracyclines | Clinical trials - Pierre Fabre [clinicaltrials.pierre-fabre.com]
- 11. researchgate.net [researchgate.net]
- 12. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Safety and efficacy study of oral metronomic vinorelbine combined with trastuzumab (mNH) in HER2-positive metastatic breast cancer: a phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Preparation of 17-Bromo Vinorelbine Ditartrate for In Vivo Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the dissolution of 17-Bromo Vinorelbine Ditartrate for in vivo studies. The recommendations are based on the known solubility and handling characteristics of the parent compound, Vinorelbine Ditartrate, and established practices for formulating vinca alkaloids for preclinical research.
Disclaimer: this compound is a research compound with limited publicly available formulation data. The following protocols are suggested starting points based on the properties of Vinorelbine Ditartrate. Researchers must perform their own solubility and stability tests to validate the chosen formulation for their specific experimental needs.
Introduction to this compound
This compound is a semi-synthetic derivative of Vinorelbine, a vinca alkaloid used in chemotherapy.[1][2] Like other vinca alkaloids, it is presumed to exert its anti-tumor effects by interfering with microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3] Its application in in vivo studies requires careful preparation to ensure solubility, stability, and biocompatibility of the formulation.
Mechanism of Action Pathway
The presumed mechanism of action for this compound, extrapolated from its parent compound, involves the disruption of microtubule function, a critical process for cell division.
Caption: Presumed mechanism of action for this compound.
Solubility and Vehicle Selection
The selection of an appropriate vehicle is critical for drug delivery in vivo. Based on data from the parent compound, Vinorelbine Ditartrate, several solvent systems can be considered.
Solubility Data for Vinorelbine Ditartrate
The following table summarizes the known solubility of Vinorelbine Ditartrate in common laboratory solvents. This data serves as a strong starting point for formulating the 17-Bromo derivative.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| Water | 100 mg/mL[2] | ~92.66 mM[2] | [2] |
| DMSO | 100 - 127 mg/mL[1][2][4] | ~92.66 - 117.69 mM[1][2][4] | [1][2][4] |
| Ethanol | 100 mg/mL[2] | ~92.66 mM[2] | [2] |
Note: The molecular weight of Vinorelbine Ditartrate is 1079.11 g/mol . The molecular weight of this compound will be higher and should be used for precise molar calculations.
Recommended Vehicles for In Vivo Administration
For systemic administration (e.g., intravenous, intraperitoneal), aqueous-based vehicles are preferred.
Option 1: Saline or Dextrose Solution (for soluble formulations)
If this compound is sufficiently soluble in aqueous solutions, this is the simplest and often preferred vehicle.
-
Vehicle: 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water (D5W).
-
Suitability: Best for intravenous (IV) administration.
-
Stability Note: Vinorelbine solutions (0.5 to 2 mg/mL) in 0.9% NaCl or D5W are stable for at least 120 hours at room temperature.[5][6] Diluted solutions can be stable for extended periods when refrigerated.[7]
Option 2: Co-Solvent Formulation (for less soluble formulations)
If higher concentrations are needed or solubility is limited, a co-solvent system may be necessary.
-
Recommended Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]
-
Suitability: Intraperitoneal (IP) or potentially IV administration.
-
Important: The concentration of DMSO should be kept as low as possible, ideally below 10% for mice, to avoid toxicity.[4]
Experimental Protocols
Protocol 1: Formulation in Saline/Dextrose
This protocol is recommended for preparing a clear, aqueous solution for intravenous administration.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Saline) or 5% Dextrose (D5W)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Workflow:
Caption: Workflow for preparing an aqueous solution of the compound.
Procedure:
-
Calculate: Determine the required mass of this compound and the volume of vehicle needed to achieve the target concentration (e.g., 1 mg/mL).
-
Weigh: Accurately weigh the compound into a sterile vial.
-
Dissolve: Add the calculated volume of sterile saline or D5W to the vial.
-
Mix: Vortex the vial vigorously. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied.[4]
-
Inspect: Ensure the solution is clear and free of any particulate matter.
-
Sterilize: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Store: Use immediately or store under recommended conditions. Based on vinorelbine data, refrigerated storage (2-8°C) protected from light is advisable for short-term storage.[7]
Protocol 2: Co-Solvent Formulation
This protocol is for compounds that require co-solvents to achieve the desired concentration.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile tubes/vials
Workflow:
Caption: Workflow for preparing a co-solvent formulation.
Procedure:
-
Calculate: Determine the required mass of the compound and the volume of each solvent for the final desired concentration and volume.
-
Example for 1 mL final volume: 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, 450 µL Saline.
-
-
Weigh: Accurately weigh the compound into a sterile tube.
-
Dissolve in DMSO: Add the calculated volume of DMSO. Vortex until the compound is fully dissolved.
-
Add PEG300: Add the PEG300 and vortex thoroughly to mix.
-
Add Tween-80: Add the Tween-80 and vortex until the solution is homogeneous.
-
Add Saline: Add the saline last, mixing well. The solution may become slightly viscous.
-
Inspect: Ensure the final formulation is a clear solution.
-
Administer: This solution should be prepared fresh before each use.
Stability and Storage
Proper storage is crucial to maintain the integrity of the prepared formulation.
Storage Recommendations
| Formulation | Storage Temperature | Duration | Light Protection | Source |
| Powder (unopened) | -20°C | Up to 3 years | N/A | [1][4] |
| Stock in DMSO | -80°C | Up to 1 year | Recommended | [1][4] |
| Diluted in Saline/D5W | 2-8°C (Refrigerated) | Up to 28 days | Recommended | [7] |
| Diluted in Saline/D5W | Room Temperature | Up to 4-5 days | Recommended | [5][6][7] |
Note: Stability of this compound may differ from the parent compound. It is highly recommended to perform a stability analysis (e.g., via HPLC) on the specific formulation being used.
Administration Routes and Dosages
The parent compound, Vinorelbine, has been administered through various routes in preclinical models.
-
Intravenous (IV): A common route for clinical and preclinical studies.[8]
-
Intraperitoneal (IP): Frequently used in rodent xenograft models.[1][2]
-
Dosage: In xenograft models, Vinorelbine has been used at doses around 10-12 mg/kg.[1][9] The maximum tolerated dose (MTD) for this compound must be determined experimentally.
This application note provides a comprehensive guide for the initial formulation of this compound for in vivo research. Successful preclinical studies will depend on careful validation of these starting protocols.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vinorelbine ditartrate | KW-2307 | anti-mitotic agent | TargetMol [targetmol.com]
- 5. Five-day Stability of Vinorelbine in 5% Dextrose Injection and in 0.9% Sodium Chloride Injection at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 8. fresenius-kabi.com [fresenius-kabi.com]
- 9. Vinorelbine Delivery and Efficacy in the MDA-MB-231BR Preclinical Model of Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17-Bromo Vinorelbine Ditartrate in Mouse Models
Disclaimer: No specific dosage or administration data for 17-Bromo Vinorelbine Ditartrate in mouse models is currently available in the public domain. The following application notes and protocols are based on the parent compound, Vinorelbine Ditartrate. Researchers should use this information as a starting point and must conduct dose-escalation and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental goals.
Introduction
This compound is a semi-synthetic analog of Vinorelbine, a vinca alkaloid used in cancer chemotherapy. Like other vinca alkaloids, its mechanism of action is presumed to involve the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. These application notes provide a framework for the preclinical evaluation of this compound in mouse models of cancer, with a focus on dosage, administration, and experimental protocols.
Mechanism of Action
Vinorelbine and its analogs target tubulin, a key component of microtubules. By binding to tubulin, they disrupt the dynamic process of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. This interference leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2] The addition of a bromine atom at the 17-position of the vinorelbine structure may alter its potency, pharmacokinetics, and toxicity profile.
Caption: Proposed mechanism of action for this compound.
Dosage and Administration of Vinorelbine Ditartrate in Mouse Models
The following table summarizes dosages and administration routes for the parent compound, Vinorelbine Ditartrate, from various preclinical studies. This data can serve as a reference for designing initial dose-finding studies for this compound.
| Mouse Model | Tumor Type | Dosage | Administration Route | Frequency | Reference |
| Nude Mice | Human Lung Carcinoma Xenografts | 1-10 mg/kg | Intravenous (i.v.) | Once daily for three weeks | [3] |
| Mice | P388 Leukemia | Not specified | Not specified | Not specified | [4] |
| Nude Mice | Human CNS Xenografts | 11 mg/kg | Intraperitoneal (i.p.) | Days 1, 5, and 9 | [5] |
| Mice | General Pharmacokinetics | 1.2 mg/kg | Intravenous (i.v.) | Single dose | [6] |
| Male and Female Mice | Neuropathic Pain Model | 10 mg/kg (MTD) | Intravenous (i.v.) | Two administrations separated by a week | [7] |
Note: MTD stands for Maximum Tolerated Dose.
Experimental Protocols
Protocol for Intravenous (i.v.) Administration
This protocol is adapted for the administration of vinca alkaloids in mice.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or 5% Dextrose solution
-
Insulin syringes (28-30 gauge)
-
Mouse restrainer
Procedure:
-
Preparation of Dosing Solution:
-
On the day of administration, dissolve this compound in sterile saline or 5% Dextrose to the desired concentration.
-
Ensure the solution is clear and free of particulates. The solubility of Vinorelbine Ditartrate is high in water.[3]
-
-
Animal Preparation:
-
Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.
-
Place the mouse in a restrainer, exposing the tail.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Inject the dosing solution slowly into one of the lateral tail veins. The typical injection volume for a mouse is 100-200 µL.
-
Observe for any signs of extravasation (swelling at the injection site). If this occurs, withdraw the needle and apply gentle pressure.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal's health, body weight, and tumor growth as per the experimental design.
-
Caption: Experimental workflow for intravenous administration in mice.
Protocol for Intraperitoneal (i.p.) Administration
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Tuberculin or insulin syringes (25-27 gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution as described for i.v. administration.
-
-
Animal Handling:
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly downwards to allow the abdominal organs to move away from the injection site.
-
-
Injection:
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Inject the solution smoothly. The typical injection volume can be up to 1 mL, but smaller volumes are recommended.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse effects.
-
Regularly check for signs of peritonitis or distress.
-
Protocol Adaptation for this compound
Given the lack of specific data for this compound, a careful dose-finding study is mandatory before commencing efficacy studies.
Recommendations:
-
Literature Review: Conduct a thorough search for any emerging data on brominated vinca alkaloids or other vinorelbine analogs to inform the starting dose.
-
In Vitro Cytotoxicity: Determine the in vitro IC50 of this compound on the cancer cell line of interest and compare it to that of Vinorelbine Ditartrate. This will provide a relative potency estimate.
-
Dose Escalation Study:
-
Start with a low dose, for example, 10-20% of the lowest effective dose of Vinorelbine Ditartrate found in the literature (e.g., start with 0.1-0.2 mg/kg).
-
Administer the compound to small groups of mice (n=3-5) at escalating doses.
-
Monitor for signs of toxicity, including weight loss, changes in behavior, and signs of myelosuppression (which may require blood analysis).
-
The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause more than 10-15% body weight loss or other severe signs of toxicity.
-
-
Efficacy Studies: Once the MTD is established, efficacy studies can be designed using doses at or below the MTD.
Summary of Key Considerations
-
Toxicity: The primary dose-limiting toxicity of vinorelbine is myelosuppression, particularly neutropenia.[1][8] Close monitoring of animal health is critical.
-
Pharmacokinetics: The addition of a bromine atom can significantly alter the absorption, distribution, metabolism, and excretion (ADME) of the compound. Pharmacokinetic studies are recommended to understand the in vivo behavior of this compound.
-
Formulation: Ensure complete dissolution of the compound in a sterile, biocompatible vehicle. For compounds with poor solubility, formulation development may be necessary.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
By following these guidelines and adapting the protocols based on careful observation and data collection, researchers can effectively evaluate the preclinical potential of this compound in mouse models of cancer.
References
- 1. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vinorelbine ditartrate | KW-2307 | anti-mitotic agent | TargetMol [targetmol.com]
- 4. Combination effect of navelbine (vinorelbine ditartrate) with cisplatin against murine P388 leukemia and human lung carcinoma xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disposition of the novel anticancer agent vinorelbine ditartrate following intravenous administration in mice, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinorelbine causes a neuropathic pain-like state in mice via STING and MNK1 signaling associated with type I interferon induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vinorelbine. A review of its pharmacological properties and clinical use in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 17-Bromo Vinorelbine Ditartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 17-Bromo Vinorelbine Ditartrate in various sample matrices. The protocols are based on established analytical techniques for Vinorelbine and its analogs, adapted for the specific quantification of the 17-Bromo derivative.
Introduction
This compound is a semi-synthetic vinca alkaloid and a derivative of Vinorelbine, an antineoplastic agent used in the treatment of various cancers.[] Accurate and precise quantification of this compound in biological and pharmaceutical samples is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
A summary of the recommended analytical methods for the quantification of this compound is presented below. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalytical applications, while HPLC-UV is a robust and widely accessible method suitable for pharmaceutical quality control.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are indicative and may vary based on instrumentation and specific experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Range | 0.1 - 100 µg/mL | 0.05 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 ng/mL[2] |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.015 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 15% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms.
3.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate buffer, pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 268 nm.[3]
-
Injection Volume: 20 µL.
3.1.2. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or water) to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Solution (e.g., for tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask. Add a suitable dissolution solvent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
3.1.3. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or whole blood.[2][4]
3.2.1. Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3.2.2. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
17-Bromo Vinorelbine: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by direct infusion of a standard solution.
-
Internal Standard (IS): A structurally similar compound, such as Vinblastine or a stable isotope-labeled analog, should be used.
-
-
Collision Energy and other MS parameters: Optimize these parameters by infusing a standard solution of the analyte and internal standard.
3.2.3. Sample Preparation (Protein Precipitation)
-
Spike Internal Standard: To 100 µL of the plasma sample, add 10 µL of the internal standard working solution.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile to the sample.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer and Inject: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
3.2.4. Data Analysis
Quantify the analyte by calculating the ratio of the peak area of this compound to the peak area of the internal standard. Construct a calibration curve by plotting this ratio against the concentration of the calibration standards.
Visualizations
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for this compound quantification by LC-MS/MS.
Logical Relationship of Analytical Method Validation
Caption: Key parameters for analytical method validation.
References
- 2. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP method for vinorelbine and its impurities using a C18 selectivity HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 4. Rapid and sensitive LC-MS method for pharmacokinetic study of vinorelbine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-proliferative Activity of 17-Bromo Vinorelbine Ditartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinorelbine, a semi-synthetic vinca alkaloid, is an established anti-mitotic agent used in cancer chemotherapy.[1][2][3][4] Its mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin, which leads to mitotic spindle disruption, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][4] 17-Bromo Vinorelbine Ditartrate is a derivative of Vinorelbine. This document provides a comprehensive set of protocols to assess its anti-proliferative activity and elucidate its mechanism of action in cancer cell lines. The following protocols are foundational and may require optimization based on the specific cell lines and experimental conditions used.
Proposed Signaling Pathway for this compound
The proposed mechanism of action for this compound is expected to be similar to that of Vinorelbine, targeting tubulin dynamics. The bromination at the 17-position may influence its binding affinity or cellular uptake, potentially altering its potency.
Caption: Proposed mechanism of this compound.
Experimental Workflow
The overall experimental workflow to assess the anti-proliferative activity of this compound is outlined below. It begins with a general cytotoxicity screening, followed by more detailed mechanistic studies.
References
Application Notes and Protocols for High-Throughput Screening Assays Using 17-Bromo Vinorelbine Ditartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Bromo Vinorelbine Ditartrate is a semi-synthetic derivative of vinorelbine, a well-established anti-cancer agent belonging to the vinca alkaloid family. Like its parent compound, this compound is anticipated to exert its cytotoxic effects by targeting microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape.[1] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to evaluate the efficacy and mechanism of action of this compound.
The primary mechanism of action of vinca alkaloids involves binding to β-tubulin, which inhibits the polymerization of microtubules.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis or programmed cell death.[1] The protocols outlined below are designed to assess these key events in a high-throughput format, enabling the rapid screening of compound libraries and the characterization of potential therapeutic candidates.
Mechanism of Action: Targeting Microtubule Dynamics and Inducing Apoptosis
This compound, as a vinca alkaloid derivative, is predicted to function as a microtubule-destabilizing agent. This activity leads to a cascade of cellular events culminating in apoptosis. The key stages of this process are:
-
Inhibition of Microtubule Polymerization: The compound binds to tubulin dimers, preventing their assembly into microtubules.[1]
-
Mitotic Arrest: The disruption of the mitotic spindle assembly checkpoint halts the cell cycle at the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the involvement of Bcl-2 family proteins and the activation of caspases.[1][2][3]
The following diagram illustrates the proposed signaling pathway for this compound.
References
Application Notes and Protocols for 17-Bromo Vinorelbine Ditartrate: Safe Laboratory Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Bromo Vinorelbine Ditartrate is a semi-synthetic derivative of vinorelbine, a vinca alkaloid used in chemotherapy.[1][2] Like other vinca alkaloids, it is an anti-mitotic agent that inhibits microtubule assembly, leading to cell cycle arrest and apoptosis.[1][3][4] Due to its cytotoxic nature, this compound presents significant health risks if not handled properly.[5] These application notes provide detailed protocols for the safe handling and disposal of this compound in a laboratory setting to minimize exposure and ensure a safe working environment.
Hazard Identification and Chemical Properties
This compound is classified as a hazardous substance.[6] It is fatal if swallowed, toxic in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[6][7][8][9]
Table 1: Chemical and Physical Properties of Vinorelbine Ditartrate
| Property | Value | Reference(s) |
| CAS Number | 125317-39-7 | [4][7][10] |
| Molecular Formula | C₅₃H₆₆N₄O₂₀ | [9][10] |
| Molecular Weight | 1079.11 g/mol | [4][10] |
| Appearance | White to off-white solid | [11] |
| Solubility | Soluble in water, DMSO, and ethanol with sonication.[4][10] | [4][10] |
| Storage Temperature | Recommended at -20°C.[10] Can be shipped at room temperature for up to 2 weeks.[12] | [10][12] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.[13]
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Reference(s) |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | [13] |
| Lab Coat | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | [14] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | [12] |
| Face Protection | A face shield should be worn in addition to goggles when there is a risk of splashing. | |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form or when there is a risk of aerosolization. | [13] |
Engineering Controls
Engineering controls are the primary method for minimizing exposure to cytotoxic compounds.
-
Ventilated Enclosure: All handling of powdered this compound and preparation of solutions should be performed in a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet.[14][15]
-
Closed System Drug-Transfer Devices (CSTDs): The use of CSTDs is recommended when transferring solutions to minimize the generation of aerosols and droplets.
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with a "Cytotoxic Agent" warning sign.[13]
Experimental Protocols
Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Verify that the container is clearly labeled.
-
Store this compound in a clearly marked, separate, and secure location away from incompatible materials.[13] The recommended storage temperature is -20°C.[10] The storage area should be locked.[8]
Preparation of Stock Solutions
This protocol should be performed within a certified Class II BSC.
-
Assemble all necessary materials (this compound powder, sterile solvent, sterile vials, chemotherapy-rated gloves, disposable gown, safety goggles, and respirator) inside the BSC.
-
Don the appropriate PPE as outlined in Table 2.
-
Carefully weigh the required amount of this compound powder on a tared weigh boat.
-
Slowly add the powder to the solvent in a sterile container to avoid aerosolization.
-
Gently swirl the container to dissolve the powder. Sonication may be used to aid dissolution.[4][10]
-
Once dissolved, filter-sterilize the solution if required for the experimental application.
-
Transfer the solution to a clearly labeled, sealed, and light-protected container. The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Wipe down all surfaces of the BSC with a deactivating agent (e.g., 10% sodium hypochlorite solution) followed by a sterile water rinse.[14]
-
Dispose of all contaminated materials as cytotoxic waste.
Handling of Solutions
-
All procedures involving solutions of this compound should be performed within a BSC.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
When withdrawing the solution from a vial, use a technique that avoids pressurization of the vial, such as using a venting needle.
-
Transport solutions in sealed, shatter-proof secondary containers.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.[14] A spill kit containing all necessary materials should be readily available.[16]
Table 3: Spill Kit Contents
| Item | Quantity |
| Chemotherapy-rated gloves | 2 pairs |
| Disposable, low-permeability gown | 1 |
| Shoe covers | 1 pair |
| Safety goggles and face shield | 1 each |
| NIOSH-approved respirator | 1 |
| Absorbent pads | Sufficient quantity |
| Plastic scoop and scraper | 1 each |
| Puncture-resistant container for sharps | 1 |
| Labeled cytotoxic waste bags | 2 |
Spill Response Protocol
-
Alert: Immediately alert others in the area of the spill.
-
Evacuate: Evacuate the immediate area.
-
Isolate: Secure the area to prevent entry.
-
PPE: Don the full PPE from the spill kit.
-
Contain: Cover the spill with absorbent pads, starting from the outside and working inwards.
-
Clean:
-
For liquid spills, carefully absorb the liquid with pads.
-
For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Use a plastic scoop and scraper to collect the absorbed material and any broken glass. Place all contaminated materials into the puncture-resistant container.
-
-
Decontaminate:
-
Clean the spill area three times with a deactivating agent (e.g., 10% sodium hypochlorite solution), followed by a rinse with clean water.[14]
-
-
Dispose: Place all contaminated materials, including PPE, into the labeled cytotoxic waste bags. Seal the bags and place them in the designated cytotoxic waste container.
-
Report: Report the incident to the laboratory supervisor and the institutional safety officer.
Waste Disposal
All waste contaminated with this compound must be handled as cytotoxic waste and disposed of according to institutional and local regulations.[17]
-
Segregation: Cytotoxic waste must be segregated from other laboratory waste.[13]
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[13]
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for cytotoxic waste.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed container for chemical waste disposal. Do not pour down the drain.
-
Solid Waste: All contaminated lab supplies (gloves, gowns, absorbent pads, etc.) must be placed in double-bagged, labeled cytotoxic waste bags.[13]
-
Decontamination: All non-disposable equipment that has come into contact with the compound must be decontaminated.
Visualizations
Caption: General workflow for the safe handling of this compound.
Caption: Emergency protocol for managing a this compound spill.
Caption: Logical pathway for the proper disposal of this compound waste.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Vinca alkaloid - Wikipedia [en.wikipedia.org]
- 3. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vinorelbine ditartrate | KW-2307 | anti-mitotic agent | TargetMol [targetmol.com]
- 5. safework.nsw.gov.au [safework.nsw.gov.au]
- 6. canbipharm.com [canbipharm.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. Vinorelbine Tartrate | C53H66N4O20 | CID 11607738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 14. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qualia-bio.com [qualia-bio.com]
- 16. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
Application Notes and Protocols for 17-Bromo Vinorelbine Ditartrate in the Study of Mitotic Apoptosis and Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Bromo Vinorelbine Ditartrate is a semi-synthetic derivative of vinorelbine, a well-established anti-mitotic agent used in cancer therapy.[1] Like its parent compound, this compound is presumed to exert its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis, through a process often referred to as mitotic catastrophe.[2][3][4] Furthermore, emerging evidence suggests that vinorelbine and its analogs can induce autophagy, a cellular recycling process that can either promote cell survival or contribute to cell death, adding a layer of complexity to its mechanism of action.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the intricate relationship between mitotic arrest, apoptosis, and autophagy in cancer cells. While specific quantitative data for the 17-bromo derivative is not extensively available in public literature, the provided protocols are based on established methods for its parent compound, vinorelbine, and are intended to serve as a robust starting point for research.
Mechanism of Action: An Overview
Vinorelbine, the parent compound of this compound, functions by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[1] The disruption of spindle formation activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis.[3] This sustained mitotic arrest can have several fates, a prominent one being the induction of apoptosis.[8][9]
Concurrently, treatment with vinorelbine has been shown to induce autophagy in various cancer cell lines.[5][6] Autophagy is a catabolic process where cellular components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. This process can serve as a survival mechanism for cancer cells under stress, but can also lead to a form of programmed cell death known as autophagic cell death. The interplay between vinorelbine-induced apoptosis and autophagy is an active area of research.[6]
Data Presentation: Quantitative Analysis of Cellular Responses
| Parameter | Cell Line | Vinorelbine (Reference) | This compound |
| IC50 (72h, MTT Assay) | A549 (Lung Carcinoma) | ~5-10 nM | User-determined |
| MCF-7 (Breast Cancer) | ~2-8 nM | User-determined | |
| U2OS (Osteosarcoma) | ~3-7 nM | User-determined | |
| % Apoptotic Cells (Annexin V/PI) | A549 (at 2x IC50, 48h) | Variable | User-determined |
| % G2/M Arrest (PI Staining) | A549 (at IC50, 24h) | Variable | User-determined |
| LC3-II/LC3-I Ratio (Western Blot) | A549 (at IC50, 24h) | Variable | User-determined |
| p62/SQSTM1 Levels (Western Blot) | A549 (at IC50, 48h) | Variable | User-determined |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of mitotic apoptosis induced by this compound.
Caption: General pathway of autophagy induction by this compound.
Caption: A typical experimental workflow for investigating the effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC and PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Western Blot Analysis for Apoptosis and Autophagy Markers
Objective: To detect changes in the expression levels of key proteins involved in apoptosis and autophagy.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-LC3, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in cleaved caspase-3 and cleaved PARP indicates apoptosis. An increase in the LC3-II/LC3-I ratio and a decrease in p62/SQSTM1 levels are indicative of autophagy induction.
Fluorescence Microscopy for LC3 Puncta Formation
Objective: To visualize the formation of autophagosomes as indicated by the punctate localization of LC3.
Materials:
-
Cells grown on coverslips
-
Transfection reagent and a plasmid encoding GFP-LC3 or RFP-LC3 (optional, for transient transfection)
-
Primary antibody against LC3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile coverslips in a 24-well plate.
-
(Optional) Transfect the cells with a GFP-LC3 or RFP-LC3 plasmid according to the manufacturer's instructions and allow for expression for 24-48 hours.
-
Treat the cells with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if not using a fluorescent protein fusion).
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-LC3 antibody for 1 hour.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope. Autophagy induction is characterized by the formation of distinct fluorescent puncta (dots) in the cytoplasm, representing the localization of LC3 to autophagosomes. Quantify the number of puncta per cell to assess the level of autophagy.
Disclaimer: These protocols provide a general framework for the investigation of this compound. Optimization of cell densities, drug concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. It is highly recommended to include appropriate positive and negative controls in all experiments. As there is limited publicly available data on this compound, researchers should proceed with careful dose-response studies to determine the optimal working concentrations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DT-13 synergistically enhanced vinorelbine-mediated mitotic arrest through inhibition of FOXM1-BICD2 axis in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DT-13 synergistically enhanced vinorelbine-mediated mitotic arrest through inhibition of FOXM1-BICD2 axis in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catalog.library.reed.edu [catalog.library.reed.edu]
- 6. Autophagy regulates vinorelbine sensitivity due to continued Keap1-mediated ROS generation in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The microtubule poison vinorelbine kills cells independently of mitotic arrest and targets cells lacking the APC tumour suppressor more effectively - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The microtubule poison vinorelbine kills cells independently of mitotic arrest and targets cells lacking the APC tumour suppressor more effectively - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting solubility issues with 17-Bromo Vinorelbine Ditartrate
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with 17-Bromo Vinorelbine Ditartrate. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: In which solvents is the parent compound, Vinorelbine Ditartrate, soluble?
Vinorelbine Ditartrate is known to be soluble in water, DMSO, and ethanol.[4][5][6]
Q3: What factors can influence the solubility of this compound?
Several factors can impact the solubility of this compound:
-
pH: The pH of the solution can significantly affect the solubility of ionizable compounds like Vinorelbine Ditartrate. The pH of Vinorelbine Ditartrate in distilled water is approximately 3.5.[4][7]
-
Temperature: Solubility can be temperature-dependent. Gentle warming or sonication may aid dissolution.
-
Purity of the compound: Impurities can affect solubility.
-
Solvent quality: The purity and composition of the solvent are critical. For hygroscopic solvents like DMSO, using a fresh, anhydrous grade is recommended as absorbed moisture can reduce solubility.[5]
-
Physical form: The compound may exist in different polymorphic forms, which can have different solubilities.
Q4: Can the bromine substitution on the Vinorelbine structure affect its use in antibody-drug conjugates (ADCs)?
Yes. The hydrophobicity of the payload can impact the solubility and aggregation propensity of an ADC.[8][9] An increase in lipophilicity due to bromination might necessitate adjustments to the linker chemistry or formulation to maintain ADC solubility and stability.[]
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen solvent.
Possible Causes & Solutions:
-
Incorrect Solvent Selection: While Vinorelbine Ditartrate is soluble in water, DMSO, and ethanol, the bromo-derivative may have altered solubility.
-
Recommendation: If aqueous solubility is lower than expected, try preparing a stock solution in an organic solvent like DMSO or ethanol first, and then diluting it into your aqueous experimental medium. Be mindful of the final solvent concentration in your experiment.
-
-
Insufficient Sonication or Agitation: The compound may require more energy to dissolve.
-
Recommendation: Use a bath sonicator to aid dissolution. Vortexing or gentle agitation can also be helpful.
-
-
Precipitation Upon Dilution: A common issue is the precipitation of a compound out of a stock solution when diluted into an aqueous buffer.
-
Recommendation: This often occurs when the organic solvent concentration is too high in the final solution. Try diluting the stock solution further or using a co-solvent system in your final medium. For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 are often used.
-
-
pH of the Solution: The pH may not be optimal for solubility.
Data Presentation
Table 1: Solubility of Vinorelbine Ditartrate (Parent Compound)
| Solvent | Reported Solubility | Molar Concentration (mM) | Notes |
| Water | >1000 mg/mL[4][7] | >926.6 | pH of the solution is approximately 3.5. |
| Water | 107.9 mg/mL | 99.99 | Sonication is recommended. |
| Water | 100 mg/mL[5] | 92.66 | |
| Water | 10 mg/mL[11] | 9.27 | |
| PBS | 50 mg/mL[12] | 46.33 | |
| DMSO | 127 mg/mL | 117.69 | Sonication is recommended. |
| DMSO | 100 mg/mL[5] | 92.66 | Use fresh, moisture-free DMSO. |
| DMSO | ≥33.7 mg/mL[13] | ≥31.23 | |
| DMSO | ~46 mg/mL[14] | ~42.63 | |
| Ethanol | 100 mg/mL[5] | 92.66 | |
| Ethanol | ≥41.9 mg/mL[13] | ≥38.83 | With ultrasonic. |
Note: The molecular weight of Vinorelbine Ditartrate is 1079.11 g/mol .[11]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C as recommended for the parent compound.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
-
Thaw the stock solution at room temperature.
-
Gently vortex the stock solution to ensure homogeneity.
-
To prepare the working solution, slowly add the required volume of the stock solution to your pre-warmed (if appropriate) aqueous buffer or cell culture medium while gently vortexing or stirring.
-
Crucially, add the stock solution to the aqueous medium, not the other way around, to minimize the risk of precipitation.
-
If precipitation occurs, you may need to lower the final concentration or adjust the formulation (e.g., by adding a small percentage of a co-solvent).
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing the solubility of this compound.
References
- 1. Ascensus [ascensusspecialties.com]
- 2. jms.ump.edu.pl [jms.ump.edu.pl]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Vinorelbine Ditartrate - LKT Labs [lktlabs.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 9. pharmtech.com [pharmtech.com]
- 11. Vinorelbine ditartrate salt hydrate 98 (HPLC) CAS 125317-39-7 [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
optimizing 17-Bromo Vinorelbine Ditartrate dosage to minimize toxicity
Disclaimer: The following information is based on the available data for Vinorelbine Ditartrate, the parent compound of 17-Bromo Vinorelbine Ditartrate. Specific toxicological and dosage data for the 17-bromo derivative are not currently available in the public domain. This guide is intended to provide a predictive framework for researchers based on the well-established profile of Vinorelbine. All experimental work should be conducted with appropriate caution and dose-escalation studies are strongly recommended.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound, with solutions based on the known properties of Vinorelbine.
| Issue | Possible Cause | Recommended Action |
| Higher than expected cytotoxicity in vitro | Cell line hypersensitivity. | Review the literature for the specific cell line's sensitivity to Vinca alkaloids. Consider using a dose-response curve to determine the IC50 and select a more appropriate concentration. |
| Incorrect dosage calculation or preparation. | Double-check all calculations and ensure the compound is fully dissolved. Prepare fresh solutions for each experiment. | |
| Low in vivo efficacy at predicted dosages | Poor bioavailability of the bromo-derivative. | Consider alternative routes of administration or formulation strategies to enhance bioavailability. A liposomal formulation of vinorelbine has been shown to improve drug penetration into tumors.[1] |
| Development of drug resistance. | Investigate mechanisms of resistance, such as overexpression of efflux pumps (e.g., P-glycoprotein). | |
| Unexpected off-target effects in cell culture | Interaction with unforeseen cellular pathways. | Perform a literature search for off-target effects of Vinca alkaloids. Consider using transcriptomic or proteomic analysis to identify affected pathways. |
| Severe neutropenia in animal models | Myelosuppression is a known dose-limiting toxicity of Vinorelbine.[2] | Reduce the dosage or alter the dosing schedule. In clinical settings, dose adjustments are made based on neutrophil counts.[3][4] |
| Neurotoxicity in animal models | Vinca alkaloids are known to cause neurotoxicity. | Monitor for signs of neuropathy. Vinorelbine is reported to have lower neurotoxicity compared to other vinca alkaloids due to its higher selectivity for mitotic over axonal microtubules.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Based on its parent compound, this compound is expected to act as a mitotic inhibitor. It likely binds to tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5]
Q2: What are the expected dose-limiting toxicities?
A2: The primary dose-limiting toxicity for Vinorelbine is myelosuppression, specifically neutropenia.[2] Researchers should anticipate this and monitor white blood cell counts closely in in vivo studies. Neurotoxicity is another potential, though generally less severe, side effect.[2]
Q3: How can I minimize the risk of toxicity in my experiments?
A3: Start with a low dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Monitor for signs of toxicity, particularly myelosuppression and neurotoxicity. Consider alternative dosing schedules, such as metronomic dosing (frequent low doses), which has been explored for Vinorelbine to reduce toxicity.
Q4: Are there any known drug interactions I should be aware of?
A4: Vinorelbine is metabolized by the cytochrome P450 enzyme CYP3A4. Co-administration of drugs that are strong inhibitors or inducers of this enzyme can alter the plasma concentration of Vinorelbine, potentially increasing toxicity or reducing efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data for Vinorelbine, which can serve as a starting point for experiments with its 17-bromo derivative.
Table 1: In Vitro Cytotoxicity of Vinorelbine (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 27.40[6] |
| Calu-6 | Non-Small Cell Lung Cancer | 10.01[6] |
| H1792 | Non-Small Cell Lung Cancer | 5.639[6] |
| P388 (sensitive) | Murine Leukemia | Data not available in snippets |
| P388 (resistant) | Murine Leukemia | Data not available in snippets |
Table 2: In Vivo Acute Toxicity of Vinorelbine (LD50 Values)
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Male Mice | Intravenous | 29.3[7] |
| Female Mice | Intravenous | 32.1[7] |
Table 3: Clinical Dosage and Toxicity of Vinorelbine in Non-Small Cell Lung Cancer (NSCLC)
| Regimen | Dosage | Cycle | Grade 3/4 Neutropenia (%) |
| Single Agent | 30 mg/m² weekly | - | 53[2] |
| Combination with Cisplatin | 25 mg/m² on days 1, 8, 15, 22 + Cisplatin 100 mg/m² on day 1 | 28 days | ~60[8] |
| Combination with Cisplatin | 30 mg/m² weekly + Cisplatin 120 mg/m² on days 1 and 29 | Every 6 weeks | Data not available in snippets |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use an appropriate animal model (e.g., BALB/c mice).
-
Dose Groups: Establish several dose groups with a sufficient number of animals in each (e.g., n=5). Start with a low dose based on in vitro data and LD50 values of the parent compound.
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and signs of distress.
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Hematological Analysis: Collect blood samples at regular intervals to monitor for myelosuppression (neutrophil, red blood cell, and platelet counts).
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Endpoint: The MTD is defined as the highest dose that does not cause irreversible toxicity or more than a 20% loss in body weight.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Key signaling pathways involved in Vinorelbine-induced apoptosis.
Caption: Experimental workflow for assessing the toxicity of this compound.
References
- 1. Effect of Vinorelbine on cell growth and apoptosis induction in human osteosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Safety and Efficacy of Vinorelbine in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. concordia.ab.ca [concordia.ab.ca]
- 6. Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines’ Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the efficacy, toxicity and safety of vinorelbine incorporated in a lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 17-Bromo Vinorelbine Ditartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 17-Bromo Vinorelbine Ditartrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Reaction & Synthesis
Q1: My bromination of Vinorelbine is resulting in a low yield of the desired 17-bromo product. What are the potential causes and solutions?
A1: Low yields in the bromination of Vinorelbine can stem from several factors inherent to the complex structure of the molecule. This is a common challenge in the late-stage functionalization of natural products.[1][2][3]
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Poor Regioselectivity: The indole nucleus of the catharanthine moiety in Vinorelbine has multiple potential sites for electrophilic aromatic substitution. While the desired position is C17, bromination can also occur at other positions, leading to a mixture of isomers and consequently a lower yield of the target compound. The electron-rich indole ring is susceptible to attack at various positions, and controlling this selectivity is a significant synthetic hurdle.[4][5][6]
-
Side Reactions: The presence of numerous functional groups in Vinorelbine makes it susceptible to side reactions under brominating conditions. Oxidation of the vindoline moiety or reaction with other nucleophilic sites can compete with the desired aromatic bromination.
-
Degradation of Starting Material: Vinorelbine and its derivatives can be sensitive to harsh reaction conditions. Strong oxidizing agents or highly acidic conditions may lead to the degradation of the starting material, reducing the overall yield.
Troubleshooting Table: Low Bromination Yield
| Potential Cause | Recommended Solution |
| Non-selective Brominating Agent | Use a milder and more selective brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. The reaction conditions, including temperature and reaction time, should be carefully optimized. |
| Suboptimal Reaction Conditions | Screen a variety of solvents and temperatures. Lowering the reaction temperature can often improve regioselectivity in electrophilic aromatic brominations.[5] |
| Starting Material Degradation | Employ milder reaction conditions. Protect sensitive functional groups if necessary, although this adds steps to the synthesis. Monitor the reaction closely using techniques like TLC or HPLC to avoid prolonged reaction times. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can interfere with many brominating agents and lead to undesired byproducts. |
Q2: I am observing multiple spots on my TLC/HPLC analysis after the bromination reaction. How can I identify the major byproduct(s)?
A2: The formation of multiple products is a strong indication of either incomplete reaction or the formation of isomers and other side-products. One identified impurity in Vinorelbine Bitartrate is a bromo-substituted derivative, suggesting that bromination at undesired positions is a known issue.[7]
-
Isomeric Bromination Products: As mentioned, bromination can occur at different positions on the indole ring.
-
Oxidation Products: The vindoline portion of Vinorelbine is susceptible to oxidation.
-
Unreacted Starting Material: The reaction may not have gone to completion.
Experimental Protocol: Small-Scale Reaction Monitoring and Product Identification
-
Reaction Monitoring: Run the bromination reaction on a small scale and monitor its progress at regular intervals using TLC and HPLC.
-
Quenching and Work-up: At each time point, quench a small aliquot of the reaction mixture, perform a standard work-up, and analyze the crude product.
-
Isolation of Major Byproduct: If a significant byproduct is observed, attempt to isolate it from the crude mixture using preparative TLC or a small-scale column chromatography.
-
Characterization: Characterize the isolated byproduct using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine its structure. This will help in understanding the competing reaction pathways.
2. Purification
Q3: I am facing difficulty in separating 17-Bromo Vinorelbine from unreacted Vinorelbine and other brominated isomers. What purification strategies are recommended?
A3: The purification of halogenated alkaloids from a complex reaction mixture can be challenging due to the similar polarities of the desired product, starting material, and isomeric byproducts.[8][9]
Troubleshooting Table: Purification Challenges
| Problem | Recommended Purification Technique | Considerations |
| Co-elution of Product and Starting Material | Preparative HPLC: Reverse-phase preparative HPLC often provides the best resolution for separating closely related complex molecules. A gradient elution method should be developed. | This method can be expensive and time-consuming for large-scale purification. |
| Separation of Isomers | Silica Gel Column Chromatography with Optimized Solvent System: A systematic screening of different solvent systems with varying polarities is crucial. The use of a shallow gradient can improve separation. Silica gel is a commonly used stationary phase for alkaloid purification.[9] | May require multiple columns or recycling chromatography to achieve high purity. |
| Product Tailing on Silica Gel | Use of Additives: Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of basic alkaloids on silica gel. | The additive must be volatile for easy removal after purification. |
| General Impurities | Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for final purification.[8] | Finding the right crystallization conditions can be challenging and may require significant experimentation. |
3. Stability & Handling
Q4: Is this compound expected to be stable? What are the recommended storage conditions?
-
Storage: It is recommended to store this compound as a solid, protected from light, at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Solutions: Solutions of Vinorelbine derivatives are also prone to degradation. If solutions are prepared, they should be used immediately or stored at low temperatures for a limited time. Studies on Vinorelbine have shown stability in certain infusion fluids for a few days under refrigerated conditions.[13]
Q5: How do I confirm the formation of the ditartrate salt?
A5: The formation of the ditartrate salt is a crucial step for improving the aqueous solubility and stability of the final compound.
Experimental Protocol: Vinorelbine Ditartrate Salt Formation
-
Dissolution: Dissolve the purified 17-Bromo Vinorelbine free base in a suitable organic solvent, such as ethanol or acetone.
-
Tartaric Acid Addition: Add a solution of L-(+)-tartaric acid (2 equivalents) in the same solvent to the Vinorelbine solution with stirring.
-
Precipitation/Crystallization: The ditartrate salt should precipitate out of the solution. The process can be aided by cooling the mixture or by the addition of a less polar co-solvent.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Confirm the salt formation using techniques such as:
-
NMR Spectroscopy: Look for the characteristic signals of tartaric acid in the spectrum.
-
Elemental Analysis: The nitrogen and bromine content will be different for the free base and the ditartrate salt.
-
Melting Point: The salt will have a distinct and likely higher melting point than the free base.
-
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages and potential challenges.
Caption: A generalized workflow for the synthesis of this compound.
This logical diagram outlines the key steps and decision points in the synthetic process, providing a visual guide for researchers.
Caption: A troubleshooting decision tree for the bromination of Vinorelbine.
References
- 1. Late-Stage Diversification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heterocyclic compounds - Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. [Purification and identification of impurities in vinorelbine bitartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaloid Purification - Lifeasible [lifeasible.com]
- 9. column-chromatography.com [column-chromatography.com]
- 10. A New Lipid-Based Nano Formulation of Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved pharmacokinetics and efficacy of a highly stable nanoliposomal vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Five-day Stability of Vinorelbine in 5% Dextrose Injection and in 0.9% Sodium Chloride Injection at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
improving the stability of 17-Bromo Vinorelbine Ditartrate in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 17-Bromo Vinorelbine Ditartrate in aqueous solutions. The information is primarily based on studies of its parent compound, Vinorelbine Ditartrate, and is intended to serve as a practical resource for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A: Based on data from its parent compound, Vinorelbine, the primary factors influencing stability are pH, temperature, and light exposure. Vinorelbine solutions are typically formulated at a low pH (around 3.5) to maintain chemical stability. Deviation from this acidic pH can lead to degradation. Exposure to higher temperatures and light can also accelerate degradation.
Q2: What are the recommended storage conditions for aqueous solutions of this compound?
A: To ensure maximum stability, aqueous solutions should be stored at refrigerated temperatures (2°C–8°C) and protected from light.[1][2] Unopened vials of the commercial Vinorelbine Tartrate injection are stable for up to 72 hours at temperatures up to 25°C.[3]
Q3: Can I store prepared solutions at room temperature?
A: Yes, but for a limited time. Studies on Vinorelbine show that diluted solutions in glass bottles or polyolefin bags can remain physicochemically stable at room temperature for up to 4 days.[1] For longer-term storage, refrigeration is recommended.
Q4: What solvents are recommended for preparing aqueous solutions of this compound?
A: Commonly used infusion fluids for the parent compound, Vinorelbine, are 0.9% sodium chloride and 5% glucose solutions.[1][4] These are suitable starting points for experiments with this compound.
Q5: Are there any known degradation products of Vinorelbine that might be relevant for my experiments?
A: Yes, forced degradation studies on Vinorelbine have identified several degradation products. One notable product is 3,6-Epoxyvinorelbine.[5] Another major metabolite and potential degradant is 4-O-deacetyl vinorelbine.[6][7] Studies on water chlorination have shown that Vinorelbine can also degrade into various chlorinated and hydroxylated by-products, indicating a susceptibility to oxidation.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in the solution | pH shift: The pH of the solution may have increased, reducing the solubility of the ditartrate salt. Concentration too high: The concentration of the compound may exceed its solubility in the chosen solvent. | - Ensure the final pH of the solution is acidic (around 3.5). Consider using a suitable buffer. - Try diluting the solution to a lower concentration. |
| Color change or haziness | Degradation: The compound may be degrading due to exposure to light, elevated temperature, or incompatible excipients. Oxidation: The molecule may be susceptible to oxidation. | - Prepare solutions fresh and protect them from light using amber vials or by wrapping the container in foil.[1] - Store solutions at refrigerated temperatures (2°C–8°C).[1][2] - Consider de-gassing the solvent or adding an antioxidant if oxidation is suspected. |
| Loss of potency in assays | Chemical instability: The compound is likely degrading over time in the aqueous solution. | - Review the storage conditions (temperature, light protection, pH). - Prepare solutions immediately before use. - Conduct a time-course stability study to determine the rate of degradation under your experimental conditions. |
| Venous irritation in preclinical studies | Low pH of the formulation: The acidic nature of the solution, necessary for stability, can cause irritation. | - This is a known issue with Vinorelbine formulations.[10] Consider formulating with pH-sensitive liposomes or other nanomicellar systems to potentially reduce this effect.[11][12][13] |
Data on Vinorelbine Ditartrate Stability
The following tables summarize stability data for the parent compound, Vinorelbine Ditartrate, which can be used as a reference for this compound.
Table 1: Stability of Diluted Vinorelbine Solutions in Various Containers
| Concentration Range (mg/mL) | Infusion Fluid | Container Type | Storage Temperature | Duration of Stability |
| 0.1 - 3.0 | 0.9% NaCl or 5% Glucose | Glass bottles, Polyolefin bags | 2°C–8°C | 28 days[1] |
| 0.1 - 3.0 | 0.9% NaCl or 5% Glucose | Glass bottles, Polyolefin bags | Room Temperature | 4 days[1] |
| 0.1 - 3.0 | 0.9% NaCl or 5% Glucose | Polypropylene syringes | 2°C–8°C | 7 days[1] |
| 0.5 - 2.0 | 0.9% NaCl or 5% Dextrose | PVC minibags | Room Temperature (with fluorescent light) | At least 120 hours (>94% remaining)[4][5][14] |
Table 2: Factors Influencing Vinorelbine Stability
| Factor | Observation | Reference |
| pH | The marketed formulation has a pH of approximately 3.5.[3] Changes in pH can affect stability and solubility. | [3] |
| Temperature | Stability is enhanced at refrigerated temperatures (2°C–8°C).[1][2] | [1][2] |
| Light | Solutions should be protected from light to prevent degradation.[1] | [1] |
| Oxidation | Susceptible to degradation by oxidizing agents like chlorine.[8][9] | [8][9] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline based on methods used for Vinorelbine and should be optimized for this compound.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water for injection) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
-
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 40 mM ammonium acetate, pH 3).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 267 nm.
-
Injection Volume: 20 µL.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate the drug solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the drug solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Incubate the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
Neutralize the acidic and basic solutions before injection.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the samples from the stability study and forced degradation studies.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
-
Visualizations
Caption: Hypothetical degradation pathway for 17-Bromo Vinorelbine.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a stability study.
References
- 1. Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 2. gerpac.eu [gerpac.eu]
- 3. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Five-day Stability of Vinorelbine in 5% Dextrose Injection and in 0.9% Sodium Chloride Injection at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism pathway of vinorelbine (Navelbine) in human: characterisation of the metabolites by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactivity of vinca alkaloids during water chlorination processes: Identification of their disinfection by-products by high-resolution quadrupole-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. A New Lipid-Based Nano Formulation of Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Investigating Mechanisms of Resistance to 17-Bromo Vinorelbine Ditartrate
Disclaimer: This technical support guide focuses on investigating mechanisms of resistance to 17-Bromo Vinorelbine Ditartrate. Due to the limited availability of specific data for this derivative, the experimental protocols, quantitative data, and detailed mechanisms of resistance are primarily based on its close and well-studied analog, Vinorelbine. The underlying mechanisms of action and resistance are presumed to be highly similar for both compounds. One study has noted that a derivative, 3',4'-Epoxy-17-Bromo Vinorelbine, exhibits enhanced tubulin binding affinity, suggesting a shared primary target with Vinorelbine.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Like other vinca alkaloids, this compound is an anti-mitotic agent. Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1]
Q2: What are the most common mechanisms of acquired resistance to vinca alkaloids like this compound?
A2: The most frequently observed mechanisms of resistance include:
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Overexpression of ATP-Binding Cassette (ABC) transporters: Primarily, the P-glycoprotein (P-gp/ABCB1) acts as a drug efflux pump, reducing the intracellular concentration of the drug.[2][3][4]
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Alterations in tubulin and microtubule dynamics: Changes in the expression of different tubulin isotypes, particularly the overexpression of βIII-tubulin, can reduce the drug's binding affinity or alter microtubule stability.
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Dysregulation of signaling pathways: Activation of pro-survival pathways, such as the Nrf2 and Akt signaling pathways, can help cancer cells evade drug-induced apoptosis.
Q3: How can I determine if my cell line has developed resistance to this compound?
A3: The development of resistance is typically characterized by an increase in the half-maximal inhibitory concentration (IC50) value. You can determine the IC50 of your parental (sensitive) and suspected resistant cell lines using a cell viability assay, such as the MTT assay. A significant increase in the IC50 value of the treated cell line compared to the parental line indicates acquired resistance.
Q4: What is a typical fold-resistance observed for Vinorelbine-resistant cells?
A4: The degree of resistance can vary significantly depending on the cell line and the method used to induce resistance. Studies have reported a wide range of fold-resistance for Vinorelbine, from moderate to several hundred-fold. For example, in one study, two different Vinorelbine-resistant breast cancer cell lines showed 52-fold and 317-fold increases in resistance compared to the parental cell line.[3]
Q5: Are there any known strategies to overcome resistance to this compound?
A5: Investigational strategies to overcome resistance to vinca alkaloids, which may be applicable to this compound, include:
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Inhibition of ABC transporters: Using small molecule inhibitors or siRNA to block the function or expression of drug efflux pumps like P-glycoprotein.[2]
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Targeting altered signaling pathways: Employing inhibitors of pathways that contribute to cell survival and drug resistance.
-
Combination therapy: Using this compound in combination with other chemotherapeutic agents that have different mechanisms of action and are not substrates for the same resistance mechanisms.
Troubleshooting Guides
Problem: My cells are showing a consistently higher IC50 value for this compound compared to the parental line. What should I investigate first?
Answer: A higher IC50 value is the primary indicator of drug resistance. The first and most common mechanism to investigate is the overexpression of ABC transporters, particularly P-glycoprotein (ABCB1).
-
Initial Steps:
-
Confirm the IC50: Repeat the MTT assay to ensure the result is reproducible.
-
Check for P-gp overexpression: Perform a western blot to compare the protein levels of ABCB1 in your parental and resistant cell lines.
-
Functional Assay: Use a fluorescent substrate of P-gp, such as Rhodamine 123, in a flow cytometry-based efflux assay. Reduced accumulation of the dye in the resistant cells compared to the parental cells would indicate increased efflux activity.
-
Problem: I suspect ABC transporter overexpression, but my western blot for ABCB1 is not showing a clear difference.
Answer: Several factors could be contributing to this issue.
-
Troubleshooting Steps:
-
Antibody validation: Ensure your primary antibody against ABCB1 is validated for western blotting and is specific to the species you are working with.
-
Protein extraction and handling: ABCB1 is a transmembrane protein and can be challenging to extract and maintain its integrity. Use a lysis buffer containing appropriate detergents (e.g., RIPA buffer) and protease inhibitors.
-
Positive control: Include a positive control cell lysate known to overexpress ABCB1 to validate your protocol and antibody.
-
Alternative mechanisms: If you have ruled out technical issues, consider other resistance mechanisms, such as alterations in tubulin isotype expression (e.g., βIII-tubulin) or changes in signaling pathways.
-
Problem: I am not observing the expected G2/M arrest in my cell cycle analysis after treating the resistant cells with this compound.
Answer: The absence of a G2/M arrest in resistant cells, even at higher concentrations of the drug, is a strong indicator of a resistance mechanism that prevents the drug from reaching or effectively interacting with its target.
-
Possible Causes and Next Steps:
-
Drug efflux: This is the most likely cause. If the drug is being actively pumped out of the cell by transporters like P-gp, it cannot reach a high enough intracellular concentration to disrupt microtubule dynamics and cause mitotic arrest. Proceed with investigating ABC transporter expression and function.
-
Target alteration: Mutations in the tubulin protein or changes in the expression of tubulin isotypes could prevent the drug from binding effectively. Consider sequencing the tubulin genes in your resistant cell line or analyzing the expression of different tubulin isotypes via western blot or qPCR.
-
Incorrect drug concentration: Ensure you are using a high enough concentration of the drug to elicit a response even in the resistant cells. It is advisable to test a range of concentrations.
-
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Parental and suspected resistant cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
Parental and resistant cell lines
-
6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 for 24 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blotting for ABCB1 and β-Tubulin Expression
This protocol is for detecting the expression levels of the ABCB1 transporter and β-tubulin in cell lysates.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ABCB1, anti-β-tubulin, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from parental and resistant cells using RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ABCB1 or anti-β-tubulin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For a loading control, you can strip the membrane and re-probe with an antibody against a housekeeping protein like GAPDH or β-actin.
Quantitative Data Summary
Table 1: IC50 Values of Vinorelbine in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Reference |
| BCap37 | Breast Cancer | 2.3 ± 0.4 nM | 729 ± 100 nM (BC-DS) | ~317 | [3] |
| BCap37 | Breast Cancer | 2.3 ± 0.4 nM | 120 ± 21 nM (BC-TS) | ~52 | [3] |
| A549 | Non-Small Cell Lung Cancer | 27.40 nM | - | - | |
| Calu-6 | Non-Small Cell Lung Cancer | 10.01 nM | - | - | |
| H1792 | Non-Small Cell Lung Cancer | 5.639 nM | - | - |
Note: Data for A549, Calu-6, and H1792 are for the parental lines only, as resistant line data was not provided in the source.
Table 2: Changes in Protein Expression in Vinorelbine-Resistant Cells
| Cell Line | Protein | Change in Expression in Resistant Cells | Method | Reference |
| BC-DS | P-glycoprotein (ABCB1) | Overexpressed | Western Blot | [3] |
| BC-TS | P-glycoprotein (ABCB1) | Overexpressed (less than BC-DS) | Western Blot | [3] |
| MCF-7/ADR | ABCB1 | Overexpressed | Real-time PCR | [2] |
Signaling Pathways and Experimental Workflows
Caption: ABC Transporter-Mediated Drug Efflux.
Caption: Nrf2 Signaling in Drug Resistance.
Caption: PTEN/Akt/NF-κB Signaling in Drug Resistance.
Caption: Experimental Workflow for Investigating Resistance.
References
- 1. Vinorelbine ditartrate | 125317-39-7 | Benchchem [benchchem.com]
- 2. Distinct characterization of two vinorelbine-resistant breast cancer cell lines developed by different strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
how to reduce off-target effects of 17-Bromo Vinorelbine Ditartrate in experiments
Disclaimer: Publicly available research specifically detailing the off-target effects and biological profile of 17-Bromo Vinorelbine Ditartrate is limited. A Chinese patent mentions the synthesis of a related compound, 3'4' epoxy 17 bromo vinorelbine tartrate, but does not provide biological data.[1] This guide is therefore constructed based on the extensive data available for the parent compound, Vinorelbine Ditartrate, and established principles for assessing and mitigating off-target effects of microtubule-targeting agents. The addition of a bromine atom can influence a molecule's therapeutic activity, metabolism, and potential for off-target interactions or toxicity.[2][3] Researchers should consider these potential alterations in their experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Based on its structural similarity to Vinorelbine, the primary mechanism of action is the inhibition of microtubule polymerization. Like other vinca alkaloids, it is expected to bind to β-tubulin, disrupting the formation of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[2][4][5][6]
Q2: How might the 17-bromo modification affect the compound's activity and specificity?
A2: The introduction of a halogen, such as bromine, can alter a drug's properties in several ways:
-
Increased Potency: Halogen bonds can enhance drug-target interactions, potentially increasing binding affinity and potency.
-
Altered Selectivity: The modification could change the compound's binding profile, potentially reducing affinity for the primary target (tubulin) or increasing affinity for unintended off-targets, such as protein kinases.
-
Pharmacokinetic Changes: Bromination can affect the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Increased Toxicity: While enhancing therapeutic effects, halogenation can sometimes lead to increased off-target toxicity.[2][3]
Q3: What are the potential off-target effects for a tubulin inhibitor like this compound?
A3: While the primary target is tubulin, potential off-target effects for this class of compounds could include:
-
Interaction with other Tubulin Isoforms: Differential binding to various tubulin isotypes, which could lead to tissue-specific toxicities (e.g., neurotoxicity due to effects on axonal microtubules).
-
Kinase Inhibition: Many small molecule inhibitors are known to have off-target effects on protein kinases due to the conserved nature of the ATP-binding pocket.
-
Disruption of Microtubule-Dependent Processes: Beyond mitosis, microtubules are crucial for intracellular transport, cell signaling, and maintenance of cell shape.[7][8] Off-target effects could manifest as disruptions in these processes, independent of mitotic arrest.
Troubleshooting Guide for In Vitro Experiments
Q1: I'm observing excessive cytotoxicity, even in my control (non-cancerous) cell lines. What could be the cause?
A1: This could be due to several factors:
-
On-Target Toxicity in Rapidly Dividing Cells: All dividing cells, cancerous or not, rely on microtubule dynamics. If your control cells are proliferating, they will be susceptible to the drug's primary on-target effect. Consider using quiescent (G0-arrested) cells as a more robust control for off-target toxicity assessment.
-
Off-Target Effects: The compound may be hitting a critical off-target protein that is essential for the survival of your control cells. A broad-spectrum kinase inhibitor panel can help identify if unintended kinase inhibition is occurring.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically <0.5%).[4]
-
Compound Instability: Vinorelbine can be sensitive to light and pH.[9] Degradation products may have different toxicity profiles. Ensure you are using freshly prepared solutions and protecting them from light.
Q2: My results are inconsistent between experiments, particularly the IC50 values. Why might this be happening?
A2: Inconsistent results with microtubule-targeting agents are often linked to experimental variables:
-
Cell Density and Proliferation Rate: The efficacy of cell cycle-specific agents is highly dependent on the growth phase of the cells. Ensure you are seeding cells at the same density for each experiment and that they are in the logarithmic growth phase at the time of drug addition.
-
Compound Solubility: Vinorelbine Ditartrate is soluble in water and DMSO.[10][11] However, poor dissolution or precipitation in culture media can lead to variable effective concentrations. Visually inspect your media for any signs of precipitation after adding the compound. Sonication may be recommended for preparing stock solutions.[11]
-
Incubation Time: The effects of mitotic arrest can take time to manifest as cell death. Ensure your endpoint assay is timed appropriately to capture the full effect of the compound. A time-course experiment is recommended to determine the optimal incubation period.
Q3: I've confirmed G2/M arrest with flow cytometry, but I'm not seeing the expected level of apoptosis. What's happening?
A3: This phenomenon, known as "mitotic slippage," can occur with microtubule inhibitors.
-
Mechanism: Cells may fail to maintain the mitotic arrest, exit mitosis without proper cell division, and enter a G1-like state as aneuploid cells. These cells may eventually undergo apoptosis, but it can be delayed.[7]
-
Troubleshooting:
-
Extend Time Course: Perform apoptosis assays (e.g., Annexin V/PI staining) at later time points (e.g., 48, 72, or 96 hours) post-treatment.
-
Measure Aneuploidy: Analyze the DNA content of your cells at later time points to detect the presence of cells with >4N DNA content.
-
Alternative Cell Fates: The compound might be inducing other forms of cell death or senescence. Consider assays for these alternative outcomes.
-
Data Presentation
Table 1: Physicochemical Properties and Stability of Vinorelbine Ditartrate (Data for the parent compound, Vinorelbine Ditartrate, is provided as a reference for the 17-Bromo derivative.)
| Property | Solvent | Concentration | Stability Notes | Reference(s) |
| Solubility | Water | 100 mg/mL (92.66 mM) | [10] | |
| DMSO | 100-127 mg/mL | Sonication recommended; moisture-absorbing DMSO reduces solubility. | [4][10][11] | |
| Ethanol | 100 mg/mL (92.66 mM) | [10] | ||
| Stability | 0.9% NaCl | 0.5 - 2.0 mg/mL | Stable for at least 120 hours at room temperature under fluorescent light. | [12][13] |
| 5% Dextrose | 0.5 - 2.0 mg/mL | Stable for at least 120 hours at room temperature under fluorescent light. | [12][13] | |
| Punctured Vials | 10 mg/mL | Stable for 28 days when stored refrigerated (2°C–8°C) and protected from light. | [9] |
Table 2: Example Kinase Selectivity Profile for a Hypothetical Tubulin Inhibitor (This table presents hypothetical data for illustrative purposes. Researchers should generate similar data for this compound to assess its off-target kinase activity.)
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. On-Target) | Notes |
| Tubulin Polymerization | 15 | - | Primary On-Target |
| Kinase A | 5,000 | 333x | Low probability of off-target effects at therapeutic concentrations. |
| Kinase B | 150 | 10x | Potential for off-target effects. Consider counter-screening with a selective Kinase B inhibitor. |
| Kinase C | >10,000 | >667x | Not a significant off-target. |
| Kinase D | 75 | 5x | High probability of off-target effects. Phenotype may be a composite of on- and off-target activity. |
Experimental Protocols
Protocol 1: Cell-Free Tubulin Polymerization Assay
This assay directly measures the compound's effect on its primary target.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) on ice.
-
Prepare a serial dilution of this compound in G-PEM buffer. Include a known inhibitor (e.g., Vinblastine) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add 5 µL of the compound dilution or control to each well.
-
Add 50 µL of the tubulin solution to each well and mix gently.
-
-
Initiate Polymerization:
-
Place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.
-
Monitor the change in absorbance every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot absorbance vs. time for each concentration.
-
Calculate the rate of polymerization for each concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the compound's effect on cell cycle progression.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the GI50 concentration) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and pellet them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates successful on-target activity.
-
Protocol 3: Kinase Inhibitor Profiling Assay (Off-Target Screening)
This protocol is essential for identifying unintended kinase targets. It is often performed as a service by specialized companies.
Methodology:
-
Compound Submission:
-
Provide a stock solution of this compound at a high concentration (e.g., 10 mM in 100% DMSO).
-
-
Primary Screen:
-
The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of purified, active kinases (e.g., >400 kinases).
-
Kinase activity is measured using a radiometric (33P-ATP) or fluorescence-based assay that quantifies the phosphorylation of a substrate peptide.
-
Results are reported as percent inhibition relative to a vehicle control.
-
-
IC50 Determination (Dose-Response):
-
For any kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a follow-up dose-response experiment is performed.
-
The compound is tested in a 10-point, 3-fold serial dilution to determine the precise IC50 value.
-
-
Data Analysis:
-
The IC50 values for off-target kinases are compared to the on-target potency (e.g., tubulin polymerization IC50 or cell growth GI50) to determine the selectivity profile of the compound.
-
Visualizations
Caption: On-target signaling pathway of Vinorelbine.
Caption: Workflow for assessing and mitigating off-target effects.
Caption: Troubleshooting tree for unexpected experimental results.
References
- 1. CN103880865B - A kind of vinorelbine tartrate derivant and preparation method thereof - Google Patents [patents.google.com]
- 2. The Biological Activity of the Novel Vinca Alkaloids 4-chlorochablastine and 4-chlorochacristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vinorelbine in Non-Small Cell Lung Cancer: Real-World Data From a Single-Institution Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Vinorelbine ditartrate | KW-2307 | anti-mitotic agent | TargetMol [targetmol.com]
- 12. Five-day Stability of Vinorelbine in 5% Dextrose Injection and in 0.9% Sodium Chloride Injection at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
troubleshooting inconsistent experimental results with 17-Bromo Vinorelbine Ditartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the experimental use of 17-Bromo Vinorelbine Ditartrate. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, a semi-synthetic derivative of vinorelbine, functions as a potent anti-mitotic agent.[1] Like other vinca alkaloids, its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4][5]
Q2: We are observing inconsistent IC50 values for this compound in our cancer cell line. What are the potential causes?
A2: Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to vinca alkaloids. It is crucial to establish a baseline IC50 for your specific cell line.
-
Compound Stability: Ensure the proper storage of this compound as recommended by the manufacturer, typically at -20°C.[6] Avoid repeated freeze-thaw cycles. The stability of the compound in your cell culture media over the duration of the experiment should also be considered.[7]
-
Experimental Conditions: Factors such as cell density, passage number, and media formulation can influence experimental outcomes. Standardize these parameters across all experiments.
-
Assay-Specific Variability: The choice of cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo) can yield different IC50 values. Ensure the chosen assay is appropriate for your experimental goals and that you are following a validated protocol.
Q3: Our cells treated with this compound are showing morphological changes, but we are not observing significant cell death. Why might this be?
A3: This observation could be due to several reasons:
-
Cell Cycle Arrest: At certain concentrations, this compound may primarily induce cell cycle arrest at the G2/M phase without immediately triggering widespread apoptosis.[4] You can confirm this using flow cytometry for cell cycle analysis.
-
Delayed Apoptosis: The induction of apoptosis can be a time-dependent process. Consider extending the incubation time with the compound.
-
Autophagy: In some cases, vinca alkaloids can induce autophagy, a cellular self-degradation process that can sometimes promote survival.[3] You may need to assess markers of autophagy in your experimental system.
-
Drug Concentration: The concentration of the compound may be sufficient to cause morphological changes related to microtubule disruption but not high enough to induce robust apoptosis. A dose-response experiment is recommended.
Q4: What are the best practices for dissolving and storing this compound?
A4: For optimal results, follow these guidelines:
-
Solubility: this compound is generally soluble in water and DMSO.[6] For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in cell culture media.
-
Storage: Store the solid compound and stock solutions at -20°C, protected from light.[6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Data Presentation
The following tables summarize quantitative data for the parent compound, Vinorelbine Ditartrate, which can serve as a reference for your experiments with this compound. Note: These values may differ for the brominated derivative and should be experimentally determined for your specific cell lines and conditions.
Table 1: Reported IC50 Values for Vinorelbine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.00125 | [2] |
| COLO-829 | Melanoma | 0.000475 | [8] |
| HT-144 | Melanoma | 0.000849 | [8] |
| RKO | Colorectal Cancer | 0.001173 | [8] |
| NCI-H522 | Lung Adenocarcinoma | 0.001861 | [8] |
| SNU-398 | Liver Cancer | 0.001964 | [8] |
Table 2: Recommended Starting Concentrations for In Vitro Assays with Vinorelbine Analogs
| Assay | Recommended Starting Concentration Range | Notes |
| Cytotoxicity (e.g., MTT) | 0.001 - 10 µM | Perform a dose-response curve to determine the IC50. |
| Microtubule Polymerization | 0.1 - 10 µM | Titrate to find the optimal concentration for inhibiting polymerization.[3] |
| Cell Cycle Analysis | 0.01 - 1 µM | Concentration may need to be optimized to observe clear G2/M arrest. |
| Western Blot (Apoptosis) | 0.05 - 5 µM | Treat for various time points to capture early and late apoptotic events. |
Experimental Protocols
1. Microtubule Polymerization Assay
This assay measures the effect of this compound on the in vitro polymerization of tubulin.
-
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP, plus 5% glycerol)
-
This compound stock solution
-
96-well microplate reader capable of measuring absorbance at 340 nm
-
-
Protocol:
-
Reconstitute tubulin to 3 mg/mL in G-PEM buffer.
-
Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for one hour.[3]
-
Plot absorbance versus time to visualize the polymerization kinetics.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle following treatment with this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.[9]
-
3. Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptotic proteins after treatment with this compound.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Prepare cell lysates from treated and untreated cells using RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Caption: A standard workflow for in vitro experiments.
Caption: A simplified diagram of the apoptotic signaling pathway.
References
- 1. A comparison of thermodynamic parameters for vinorelbine- and vinflunine-induced tubulin self-association by sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effect of Vinorelbine on cell growth and apoptosis induction in human osteosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Vinorelbine. A review of its pharmacological properties and clinical use in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug: Vinorelbine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Drug Delivery Systems for 17-Bromo Vinorelbine Ditartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of drug delivery systems for 17-Bromo Vinorelbine Ditartrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound?
A1: Based on its parent compound, vinorelbine, the primary challenges include:
-
Low aqueous solubility and stability , particularly at physiological pH, which can lead to precipitation upon injection.[1][2]
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Venous irritation and phlebitis at the injection site with conventional formulations.[2][3]
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Dose-limiting toxicities , such as granulocytopenia, which necessitates the development of targeted delivery systems to minimize systemic exposure.[2][3]
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Difficulties in achieving high drug loading and stability in advanced delivery systems like sterically stabilized liposomes.[2]
Q2: What is the mechanism of action of this compound?
A2: As a derivative of vinorelbine, this compound is expected to act as an anti-mitotic agent. It likely binds to tubulin, inhibiting microtubule polymerization and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][4][5]
Q3: What types of drug delivery systems are being explored for vinorelbine and its derivatives?
A3: Several advanced drug delivery systems are under investigation to overcome the limitations of conventional formulations. These include:
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Liposomes: Especially sterically stabilized (e.g., PEGylated) liposomes to improve circulation time and drug stability.[2][6][7]
-
Nanoparticles: Including polymer-based nanoparticles (e.g., PLGA) and albumin-based nanoparticles for targeted delivery.[3][8][9]
-
Micelles: Phospholipid micelles have been shown to incorporate vinorelbine with high efficiency.[2]
Troubleshooting Guides
Formulation & Characterization
Issue 1: Low Encapsulation Efficiency (%EE) or Drug Loading (%DL)
-
Possible Cause: Poor drug solubility in the chosen lipid or polymer matrix, or leakage during formulation. The bromo-substitution on the vinorelbine molecule may alter its lipophilicity.
-
Troubleshooting Steps:
-
Optimize Drug-to-Carrier Ratio: Systematically vary the ratio of this compound to the lipid or polymer. A higher ratio does not always lead to higher loading and can sometimes cause instability.[7]
-
pH Gradient Loading (for liposomes): Utilize a pH gradient between the interior and exterior of the liposomes to enhance the loading of the weakly basic drug.
-
Solvent Evaporation Technique (for nanoparticles): Optimize the solvent system and evaporation rate to ensure efficient entrapment of the drug within the nanoparticle matrix.[9][10]
-
Incorporate Charged Lipids: The inclusion of charged lipids in the liposome bilayer can improve the encapsulation of charged drug molecules through electrostatic interactions.
-
Issue 2: Inconsistent Particle Size or High Polydispersity Index (PDI)
-
Possible Cause: Suboptimal homogenization or extrusion parameters, or aggregation of nanoparticles/liposomes.
-
Troubleshooting Steps:
-
Optimize Homogenization/Sonication: Adjust the duration and power of sonication or the pressure and number of cycles for high-pressure homogenization.
-
Extrusion: For liposomes, use a sequential extrusion process through polycarbonate membranes with decreasing pore sizes to achieve a uniform size distribution.
-
Surface Modification: Incorporate PEGylated lipids or other steric stabilizers to prevent aggregation.[2]
-
Zeta Potential Measurement: Ensure a sufficiently high absolute zeta potential value (typically > |20| mV) to maintain colloidal stability through electrostatic repulsion.
-
Analytical & Quantification
Issue 3: Difficulty in Quantifying this compound in Formulations
-
Possible Cause: Interference from formulation excipients or degradation of the drug during sample preparation.
-
Troubleshooting Steps:
-
Method Selection: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS/MS) detection is the standard for quantifying vinorelbine and its derivatives.[1][2][11]
-
Sample Preparation: Develop a robust extraction method to separate the drug from the delivery system components. This may involve solvent extraction, precipitation of the carrier, or disruption of the vesicles with a suitable detergent.
-
Method Validation: Fully validate the analytical method for linearity, accuracy, precision, and specificity in the presence of formulation excipients.
-
Data Presentation
Table 1: Comparison of Different Drug Delivery Systems for Vinorelbine Derivatives
| Delivery System | Typical Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Advantages | Key Challenges |
| Liposomes | 80 - 200 | 60 - 95 | 1 - 10 | Biocompatible, can encapsulate hydrophilic and hydrophobic drugs. | Stability, drug leakage, achieving high PEGylation with high drug loading.[2] |
| PLGA Nanoparticles | 100 - 300 | 50 - 80 | ~7 | Controlled release, biodegradable.[9] | Initial burst release, potential for organic solvent residues. |
| Albumin Nanoparticles | 150 - 200 | ~90 | ~45 | Biocompatible, potential for active targeting.[12] | Reproducibility of manufacturing, potential for immunogenicity. |
| Phospholipid Micelles | 10 - 20 | > 90 | Varies | Small size for enhanced tumor penetration, high drug incorporation.[2] | Lower loading capacity for some drugs compared to liposomes. |
Table 2: Typical HPLC Parameters for Vinorelbine Quantification
| Parameter | Condition | Reference |
| Column | C18 reverse-phase | [1] |
| Mobile Phase | Gradient of acetonitrile and phosphate buffer (pH 3.0) | [1] |
| Detection | UV at 267 nm | [2] |
| Injection Volume | 20 µL | [2] |
| Flow Rate | 1.0 mL/min | - |
| Retention Time | ~13.8 min (can vary based on exact conditions and bromo-substitution) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Formation: Dissolve the desired lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inside of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): Subject the MLV suspension to repeated extrusion through polycarbonate filters with defined pore sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm filters) using a heated extruder to form small unilamellar vesicles (SUVs).
-
Purification: Remove unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.
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Characterization: Analyze the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Mandatory Visualizations
Caption: Workflow for liposome formulation and characterization.
Caption: Proposed mechanism of action for this compound.
Caption: Troubleshooting flowchart for low encapsulation efficiency.
References
- 1. Vinorelbine ditartrate | 125317-39-7 | Benchchem [benchchem.com]
- 2. A New Lipid-Based Nano Formulation of Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Active Targeting Preparation, Vinorelbine Tartrate (VLBT) Encapsulated by Folate-Conjugated Bovine Serum Albumin (BSA) Nanoparticles: Preparation, Characterization and in Vitro Release Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Improved Pharmacokinetics and Efficacy of a Highly Stable Nanoliposomal Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liposomes.ca [liposomes.ca]
- 8. Vinorelbine-loaded multifunctional magnetic nanoparticles as anticancer drug delivery systems: synthesis, characterization, and in vitro release study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aptamer-nanoparticle bioconjugates enhance intracellular delivery of vinorelbine to breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
addressing batch-to-batch variability of 17-Bromo Vinorelbine Ditartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of 17-Bromo Vinorelbine Ditartrate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in Active Pharmaceutical Ingredients (APIs) like this compound?
Batch-to-batch variation in APIs can stem from several factors throughout the manufacturing process. These include:
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Raw Material Inconsistency: Variations in the quality, purity, or physical properties of starting materials and reagents.
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Process Parameter Deviations: Even minor fluctuations in reaction temperature, time, pressure, or stirring speed can impact the final product.
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Equipment Differences and Degradation: Variations between different pieces of equipment or the degradation of equipment over time can introduce variability.[1][2]
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Human Factors: Differences in operator procedures or techniques can lead to inconsistencies.
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Contamination: Introduction of impurities at any stage of the manufacturing process.[3]
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Polymorphism: The existence of different crystalline forms of the API, each with potentially different physical properties.[4]
Q2: What are the potential consequences of batch-to-batch variability?
Inconsistent API batches can lead to significant issues in research and development, including:
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Variable therapeutic efficacy.
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Inconsistent toxicity profiles.
-
Difficulties in formulation development.
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Challenges in reproducing experimental results.
-
Regulatory hurdles and delays.
Q3: What initial steps should I take if I observe variability between batches of this compound?
If you suspect batch-to-batch variability, a systematic approach is crucial.
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Confirm the Variability: Repeat the experiment with a control batch (if available) to rule out experimental error.
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Review Certificates of Analysis (CofA): Compare the CofAs of the different batches for any reported differences in purity, impurity profiles, or other specifications.
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Perform Comparative Analytical Testing: Conduct side-by-side analysis of the batches using appropriate analytical techniques to identify any physicochemical differences.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the batch-to-batch variability of this compound.
Issue 1: Inconsistent Biological Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Purity Differences | 1. Perform quantitative analysis (e.g., HPLC-UV) to confirm the exact concentration of the active compound in each batch. 2. Normalize the concentrations used in the assay based on the measured purity. |
| Presence of Impurities | 1. Analyze the impurity profile of each batch using a high-resolution technique like LC-MS. 2. If a specific impurity is identified in the problematic batch, investigate its potential biological activity. |
| Degradation of the Compound | 1. Check the storage conditions and age of each batch. 2. Perform a stability-indicating HPLC analysis to assess for the presence of degradation products. Vinorelbine solutions have demonstrated stability for several days under various conditions.[2][5] |
| Solubility Issues | 1. Visually inspect the prepared solutions for any precipitation. 2. Measure the solubility of each batch in the assay medium. Vinorelbine Ditartrate is soluble in water.[5] |
Issue 2: Discrepancies in Analytical Characterization (e.g., HPLC, NMR)
| Potential Cause | Troubleshooting Steps |
| Instrumental Variation | 1. Run a system suitability test to ensure the analytical instrument is performing correctly. 2. Analyze a reference standard to confirm instrument calibration. |
| Sample Preparation Error | 1. Review the sample preparation protocol for any potential errors. 2. Prepare fresh solutions from each batch and re-analyze. |
| Different Impurity Profiles | 1. Use a validated, stability-indicating HPLC method to compare the impurity profiles of the batches.[5] 2. Identify and, if possible, quantify any new or significantly different impurities. |
| Polymorphism | 1. Perform solid-state characterization techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to investigate for different crystalline forms. |
Experimental Protocols
The following are generalized protocols for the analysis of Vinorelbine Ditartrate. These should be optimized and validated for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is adapted from established protocols for Vinorelbine Tartrate.[1][3][6]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A mixture of phosphate buffer and methanol (e.g., 40:60 v/v), with the pH of the buffer adjusted to 2.5 with phosphoric acid.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 267 nm or 269 nm[1][3] |
| Column Temperature | 40 °C[3] |
| Injection Volume | 20 µL[1][3] |
| Run Time | At least three times the retention time of the main peak to ensure all impurities are eluted.[3] |
System Suitability:
-
Tailing Factor: Should be less than 2.0.
-
Theoretical Plates: Should be greater than 2000.
-
Relative Standard Deviation (RSD) for replicate injections: Should be less than 2.0%.
Visualizations
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Hypothetical Signaling Pathway for a Vinca Alkaloid
Vinca alkaloids, like Vinorelbine, are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: A simplified diagram of a vinca alkaloid's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Five-day Stability of Vinorelbine in 5% Dextrose Injection and in 0.9% Sodium Chloride Injection at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. TLC and HPLC methods to follow the synthesis of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antitumor Activity of 17-Bromo Vinorelbine Ditartrate: A Comparative Guide for Xenograft Models
For Immediate Release
This guide provides a framework for researchers, scientists, and drug development professionals to evaluate the antitumor activity of the novel compound 17-Bromo Vinorelbine Ditartrate. As a derivative of the established chemotherapeutic agent Vinorelbine, its efficacy in preclinical xenograft models is a critical step in its development pipeline. Due to the novelty of this compound, direct comparative data is not yet publicly available. Therefore, this document presents a comparative analysis of its parent compound, Vinorelbine, and a related derivative, Vinflunine, against other standard-of-care chemotherapeutics in various xenograft models. The provided data and protocols will serve as a benchmark for designing and interpreting future studies on this compound.
Comparative Antitumor Efficacy in Xenograft Models
The following tables summarize the antitumor activity of Vinorelbine, Vinflunine, and their combinations with other chemotherapeutic agents in various human tumor xenograft models. This data provides a baseline for the expected efficacy of a novel Vinca alkaloid derivative.
Table 1: Comparative Efficacy of Vinflunine and Vinorelbine in Human Tumor Xenografts
| Tumor Xenograft Model | Drug | Overall Response (%)[1] |
| Bladder (BXF1299) | Vinflunine | Not Reported |
| Vinorelbine | Not Reported | |
| Pancreas (PAXF546) | Vinflunine | Moderately Active |
| Vinorelbine | Inactive | |
| Kidney (RXF944LX) | Vinflunine | Highly Active |
| Vinorelbine | Moderately Active | |
| Colon (TC37) | Vinflunine | Moderately Active |
| Vinorelbine | Moderately Active | |
| Small Cell Lung (NCI-H69) | Vinflunine | Highly Active |
| Vinorelbine | Inactive | |
| Prostate (PC-3) | Vinflunine | Moderately Active |
| Vinorelbine | Inactive | |
| Overall | Vinflunine | 64 |
| Vinorelbine | 27 |
Response criteria were not specified in the source.
Table 2: Efficacy of Vinorelbine in Combination Therapy in Non-Small Cell Lung Cancer (NSCLC) Xenografts
| Treatment | Xenograft Model | Efficacy Metric | Result |
| Vinorelbine + Radiation (10Gy) | 973 (NSCLC) | Enhancement Factor | 1.1[2] |
| Vinorelbine + Radiation (20Gy) | 973 (NSCLC) | Enhancement Factor | 1.2[2] |
| Vinorelbine + Cisplatin | Lu-65 (Large Cell Lung), PC-12 (Adenocarcinoma) | Combination Effect | Observed[3] |
Table 3: In Vitro Activity of Vinorelbine in Breast Cancer Cell Lines Commonly Used for Xenografts
| Cell Line | Drug Concentration | Effect |
| MDA-MB-231 | 10 μM | Significant decrease in McTN frequency[4] |
| MDA-MB-231 | Not Specified | Growth inhibition[5] |
| MCF-7 | Not Specified | Less effective compared to MDA-MB-231[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for establishing and evaluating antitumor activity in xenograft models.
Protocol 1: Subcutaneous Xenograft Model for Antitumor Activity Assessment
1. Cell Culture and Animal Model:
- Human cancer cell lines (e.g., A549 for NSCLC, MDA-MB-231 for breast cancer) are cultured in appropriate media and conditions.
- Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used as hosts for tumor engraftment.
2. Tumor Implantation:
- A suspension of 1 x 10^6 to 10 x 10^6 cancer cells in a volume of 100-200 µL of sterile PBS or culture medium is prepared.
- The cell suspension is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Tumor dimensions (length and width) are measured with calipers every 2-3 days.
- Tumor volume is calculated using the formula: Tumor Volume = (Length x Width^2) / 2.
- Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
4. Drug Administration:
- This compound, Vinorelbine, or other test articles are formulated in a suitable vehicle.
- The drug is administered via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at predetermined doses and schedules. A vehicle control group is included.
5. Efficacy Evaluation:
- Tumor volumes and body weights are monitored throughout the study.
- The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- At the end of the study, tumors are excised and weighed.
Protocol 2: Orthotopic Xenograft Model for Metastasis Studies
1. Cell Culture and Animal Model:
- As described in Protocol 1, using a metastatic cancer cell line.
2. Orthotopic Implantation:
- Cells are surgically implanted into the organ of origin (e.g., mammary fat pad for breast cancer, lung for lung cancer).
3. Monitoring of Primary Tumor and Metastasis:
- Primary tumor growth is monitored as in Protocol 1.
- Metastasis to distant organs can be assessed using in vivo imaging techniques (e.g., bioluminescence or fluorescence imaging) if cells are appropriately labeled.
4. Drug Administration and Efficacy Evaluation:
- As described in Protocol 1.
- In addition to primary tumor TGI, the incidence and burden of metastases in various organs are evaluated at the end of the study.
Visualizing Experimental Design and Biological Mechanisms
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Caption: Experimental workflow for validating the antitumor activity of this compound in xenograft models.
Caption: Simplified signaling pathway of Vinorelbine and its derivatives, leading to cancer cell apoptosis.
References
- 1. Superior in vivo experimental antitumour activity of vinflunine, relative to vinorelbine, in a panel of human tumour xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mattioli1885journals.com [mattioli1885journals.com]
- 3. Combination effect of navelbine (vinorelbine ditartrate) with cisplatin against murine P388 leukemia and human lung carcinoma xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. concordia.ab.ca [concordia.ab.ca]
A Comparative Efficacy Analysis: Vinorelbine vs. the Novel Derivative 17-Bromo Vinorelbine Ditartrate
In the landscape of chemotherapeutic agents, Vinorelbine, a semi-synthetic vinca alkaloid, has long been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and breast cancer.[1][2] Its mechanism of action, the disruption of microtubule dynamics leading to mitotic arrest and apoptosis, is well-established.[3] Recently, interest has grown in novel derivatives that may offer improved efficacy or a more favorable safety profile. This guide provides a comparative overview of the established efficacy of Vinorelbine and the currently available information on a novel derivative, 17-Bromo Vinorelbine Ditartrate.
This publication is intended for researchers, scientists, and drug development professionals, offering a concise summary of existing data to inform future research and development directions.
Physicochemical Properties at a Glance
| Property | Vinorelbine | This compound |
| Chemical Formula | C45H54N4O8 | C45H53BrN4O8 (for the free base) |
| Molecular Weight | 778.9 g/mol (free base) | 857.8 g/mol (for the free base) |
| Mechanism of Action | Microtubule destabilizer | Presumed microtubule destabilizer |
| Primary Indications | Non-small cell lung cancer, Breast cancer[1][2] | Not yet established in clinical practice. |
Vinorelbine: A Profile of Efficacy
Vinorelbine, marketed under brand names like Navelbine, functions by binding to tubulin, which inhibits the formation of microtubules. This disruption of the mitotic spindle leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
In Vitro Efficacy of Vinorelbine
The cytotoxic effects of Vinorelbine have been extensively studied across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| A549 | Non-Small Cell Lung Cancer | 27.40 | [4] |
| Calu-6 | Non-Small Cell Lung Cancer | 10.01 | [4] |
| H1792 | Non-Small Cell Lung Cancer | 5.639 | [4] |
| P388 (sensitive) | Murine Leukemia | Not specified | [5] |
| P388 (resistant) | Murine Leukemia | Not specified | [5] |
Clinical Efficacy of Vinorelbine
Clinical trials have established the efficacy of Vinorelbine, both as a single agent and in combination therapies, for NSCLC and breast cancer.
Non-Small Cell Lung Cancer (NSCLC)
| Study | Treatment | Response Rate | Median Survival | Citation |
| Phase III Trial | Vinorelbine monotherapy | 12% | 30 weeks | [6] |
| Real-world analysis | Vinorelbine single-agent | 22% (Partial Response) | 7.5 months | [7] |
| Real-world analysis | Vinorelbine + Platinum drugs | Not specified | 12.4 months | [7] |
| Phase II Study (pretreated patients) | Oral Vinorelbine (60 mg/m²) | 0% | 4 months | [8] |
| Third- or Further-Line Therapy | Vinorelbine monotherapy | 19.5% | 7.6 months | [9] |
Breast Cancer
| Study | Treatment Line | Response Rate | Citation |
| Review of trials | First-line (single agent) | 40% - 44% | [2] |
| Review of trials | Second-line (single agent) | 17% - 36% | [2] |
| Phase II Study | First-line (oral Vinorelbine) | 31% | [10] |
| Systematic Review | Neoadjuvant (vs. AC/DAC) | Similar to AC/DAC | [11] |
This compound: An Investigational Derivative
Information in the public domain regarding this compound is currently very limited. Its existence is noted primarily in patent literature, often described as an impurity in the synthesis of Vinorelbine Tartrate or as a novel derivative itself.[12] One patent describes a "3'4' epoxy 17 bromo vinorelbine tartrate," suggesting that modifications to the Vinorelbine structure are being explored.[13]
Due to the scarcity of published preclinical or clinical data, a direct and detailed comparison of the efficacy of this compound with Vinorelbine is not possible at this time. Further research is needed to elucidate its pharmacological profile, including its potency, mechanism of action, and potential therapeutic advantages.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for Vinorelbine and a general workflow for evaluating the efficacy of anticancer compounds.
Caption: Vinorelbine's mechanism of action leading to apoptosis.
References
- 1. Vinorelbine - Wikipedia [en.wikipedia.org]
- 2. Current status of vinorelbine for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines’ Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Randomized trial of vinorelbine compared with fluorouracil plus leucovorin in patients with stage IV non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase II study of single-agent oral vinorelbine in patients with pretreated advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Vinorelbine Monotherapy as Third- or Further-Line Therapy in Patients with Advanced Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II study of oral vinorelbine in first-line advanced breast cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A systematic review of vinorelbine for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A kind of preparation technology of vinorelbine tartrate - Patent CN-114524830-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN103880865B - A kind of vinorelbine tartrate derivant and preparation method thereof - Google Patents [patents.google.com]
A Comparative Analysis of 17-Bromo Vinorelbine Ditartrate and Other Vinca Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 17-Bromo Vinorelbine Ditartrate with other prominent vinca alkaloids, namely vinorelbine, vincristine, and vinblastine. This document synthesizes preclinical and clinical data to objectively evaluate their performance, supported by detailed experimental methodologies.
While direct comparative experimental data for this compound is limited due to its status as a novel derivative, this guide offers a robust analysis based on the well-established characteristics of its parent compound, vinorelbine, and other key vinca alkaloids. Furthermore, it explores the potential impact of bromination on the physicochemical and biological properties of vinorelbine, drawing from established principles of medicinal chemistry.
Executive Summary
Vinca alkaloids, a cornerstone of cancer chemotherapy for decades, exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1][2][3] Vinorelbine, a semi-synthetic derivative, is distinguished from the parent compounds, vinblastine and vincristine, by structural modifications that confer a distinct therapeutic profile, including a potentially lower incidence of neurotoxicity.[4][5] The introduction of a bromine atom at the 17-position of the catharanthine moiety of vinorelbine, creating this compound, represents a rational drug design approach aimed at potentially enhancing efficacy, altering selectivity, or improving pharmacokinetic properties. Halogenation is a common strategy in medicinal chemistry to modulate a drug's lipophilicity, metabolic stability, and binding interactions.[6]
This guide will delve into a detailed comparison of these vinca alkaloids, presenting available quantitative data in structured tables, outlining key experimental protocols for their evaluation, and providing visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of Vinca Alkaloids
The primary mechanism of action for all vinca alkaloids involves their interaction with tubulin, the protein subunit of microtubules. By binding to β-tubulin, they inhibit the polymerization of microtubules, leading to mitotic arrest in the M-phase of the cell cycle and subsequent apoptosis.[1][2][3] However, subtle differences in their chemical structures lead to significant variations in their clinical applications, efficacy, and toxicity profiles.
Physicochemical and Pharmacokinetic Properties
Structural modifications among the vinca alkaloids influence their lipophilicity, tissue distribution, and metabolism, which in turn affect their efficacy and toxicity.
| Property | Vinblastine | Vincristine | Vinorelbine | 17-Bromo Vinorelbine (Predicted) |
| Chemical Structure | Dimeric indole-indoline alkaloid | Formyl group instead of methyl on the vindoline nitrogen compared to vinblastine | Semi-synthetic, with a modification on the catharanthine ring | Bromine atom at the 17-position of the catharanthine ring |
| Lipophilicity | Moderate | Lower than vinblastine | Higher than vinblastine and vincristine[4] | Predicted to be higher than vinorelbine |
| Primary Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Predicted to be hepatic, potentially altered by the bromine substituent |
| Key Clinical Indications | Testicular cancer, lymphomas[7] | Acute lymphoblastic leukemia, lymphomas[8][9][10][11] | Non-small cell lung cancer, breast cancer[12][13][14] | Investigational |
Comparative Efficacy
The antitumor activity of vinca alkaloids varies across different cancer types.
| Cancer Type | Vinblastine | Vincristine | Vinorelbine |
| Non-Small Cell Lung Cancer | Limited activity | Limited activity | Effective , often in combination with platinum agents[12][13][14] |
| Breast Cancer | Used in some combination regimens | Limited activity | Effective , particularly in advanced or metastatic settings |
| Hodgkin's Lymphoma | Highly effective (a key component of ABVD regimen) | Highly effective (a key component of CHOP regimen)[8] | Active |
| Acute Lymphoblastic Leukemia | Not a primary agent | Highly effective , especially in pediatric cases[8] | Not a primary agent |
Comparative Toxicity
The dose-limiting toxicities differ significantly among the vinca alkaloids, which is a major factor in their clinical use.
| Toxicity Profile | Vinblastine | Vincristine | Vinorelbine | 17-Bromo Vinorelbine (Predicted) |
| Dose-Limiting Toxicity | Myelosuppression (neutropenia) | Neurotoxicity (peripheral neuropathy)[7][15][16][17] | Myelosuppression (neutropenia)[4] | Potential for altered neurotoxicity and myelosuppression profiles |
| Neurotoxicity | Mild to moderate | Severe and dose-limiting [7][15][16][17] | Milder than vincristine[4][5] | The effect of bromination on neurotoxicity is unknown but warrants careful investigation |
| Myelosuppression | Severe | Mild | Moderate to severe | The impact of the bromo-substituent on hematological toxicity is to be determined |
| Constipation | Common | Very common and can be severe | Common | Expected to be similar to vinorelbine |
The Potential Impact of 17-Bromo Substitution
The introduction of a bromine atom at the 17-position of the catharanthine moiety in vinorelbine is a targeted chemical modification. Based on general principles of medicinal chemistry, this substitution could lead to several changes:
-
Increased Lipophilicity: The bromo group is lipophilic, which could enhance the molecule's ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency.
-
Altered Metabolism: The carbon-bromine bond can influence the metabolic profile of the drug, potentially blocking metabolism at that site and leading to a longer half-life or altered metabolic pathways.
-
Modified Target Binding: The bromine atom could introduce new interactions with the tubulin binding site, potentially increasing binding affinity and inhibitory activity.
-
Changes in Toxicity: The altered physicochemical properties and target interactions could also modulate the toxicity profile, for instance, by affecting its interaction with axonal tubulin, which is implicated in neurotoxicity.
Further preclinical studies are essential to elucidate the precise effects of this structural modification.
Experimental Protocols
To facilitate comparative studies, this section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the efficacy and mechanism of action of vinca alkaloids.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with serial dilutions of the vinca alkaloids (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[19][20][21]
Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.[22][23][24][25]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Compound Addition: Add the vinca alkaloids at various concentrations or a vehicle control to the reaction mixture in a 96-well plate.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Kinetic Measurement: Monitor the change in absorbance at 340 nm or fluorescence (using a fluorescent reporter) over time (e.g., every minute for 60 minutes) using a temperature-controlled plate reader.
-
Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Analyze parameters such as the rate of polymerization and the maximum polymer mass to determine the inhibitory effect of the compounds.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
This model assesses the therapeutic efficacy of a compound on human tumors grown in immunocompromised mice.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment groups and administer the vinca alkaloids (e.g., via intravenous or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dose.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the antitumor efficacy. Analyze the toxicity based on changes in body weight and any observed adverse effects.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of Vinca Alkaloids
Caption: Mechanism of action of vinca alkaloids leading to apoptosis.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the preclinical comparison of vinca alkaloids.
Structure-Activity Relationship of Vinca Alkaloids
Caption: Structure-activity relationships of key vinca alkaloids.
Conclusion
This comparative guide provides a framework for understanding the therapeutic potential of this compound in the context of established vinca alkaloids. While vinorelbine offers a favorable neurotoxicity profile compared to vincristine, and a different efficacy spectrum from vinblastine, the introduction of a bromine atom has the potential to further refine its pharmacological properties. The provided experimental protocols and conceptual diagrams serve as a resource for researchers to design and execute studies that will be critical in elucidating the precise advantages and limitations of this novel vinca alkaloid derivative. Future research should focus on direct, head-to-head preclinical and, eventually, clinical comparisons to fully characterize the therapeutic index of this compound.
References
- 1. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vinorelbine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Correlation of the clinical neurotoxicity of the vinca alkaloids vincristine, vinblastine, and vindesine with their effects on cultured rat midbrain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Facebook [cancer.gov]
- 12. Safety and Efficacy of Vinorelbine in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vinorelbine for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Comparison of the neurotoxic effects of colchicine, the vinca alkaloids, and other microtubule poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Mechanisms of Chemotherapy-Induced Neurotoxicity [frontiersin.org]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. In vitro tubulin polymerization assay [bio-protocol.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. cytoskeleton.com [cytoskeleton.com]
- 25. cytoskeleton.com [cytoskeleton.com]
Unveiling the Molecular Embrace: Confirming the Tubulin Binding Site of 17-Bromo Vinorelbine Ditartrate
A Comparative Guide for Researchers
In the landscape of anti-cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. Among these, the vinca alkaloids have a long and successful history. This guide provides a comparative analysis of 17-Bromo Vinorelbine Ditartrate's interaction with its target, tubulin, contextualizing its binding properties against its parent compound, vinorelbine, and other notable vinca alkaloids. While direct experimental data for this compound is emerging, this document compiles available information and established knowledge of the vinca alkaloid binding domain to offer a comprehensive overview for researchers and drug development professionals.
Quantitative Comparison of Tubulin Binding Affinities
The efficacy of vinca alkaloids is intrinsically linked to their affinity for tubulin, the fundamental protein subunit of microtubules. This interaction disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. The binding affinities are typically quantified by the dissociation constant (K_d) and the half-maximal inhibitory concentration (IC50). Lower values for both K_d and IC50 are indicative of stronger binding and greater potency, respectively.[1][2]
While specific K_d and IC50 values for this compound are not yet widely published, a derivative, 3',4'-epoxy-17-bromo vinorelbine, has been noted to exhibit enhanced tubulin binding affinity. This suggests that the addition of a bromine atom at the 17-position may favorably influence the interaction with tubulin. For a clear comparison, the table below summarizes the available binding data for vinorelbine and other key vinca alkaloids.
| Compound | Binding Affinity (K_d) | Tubulin Polymerization Inhibition (IC50) | Notes |
| Vinorelbine | <10⁻⁵ M[3] | Not specified in retrieved results | Demonstrates specific binding to the tubulin dimer.[3] |
| Vinflunine | Non-detectable at 30°C[3] | Not specified in retrieved results | Shows a lower overall affinity for tubulin compared to vinorelbine.[3][4] |
| Vinblastine | Not specified in retrieved results | 4.8 µM (for a fluorescent derivative)[5] | Binds to the vinca domain at the interface of two tubulin dimers.[6] |
| Vincristine | Higher overall affinity than vinblastine and vinorelbine[7] | Not specified in retrieved results | Exhibits the highest overall affinity for tubulin among the three.[7] |
The Vinca Alkaloid Binding Site: A Molecular Perspective
Vinca alkaloids, including vinorelbine, bind to a specific region on the β-tubulin subunit, at the interface between two αβ-tubulin heterodimers.[6][8] This area is commonly referred to as the "vinca domain." The binding of a vinca alkaloid at this site introduces a wedge between tubulin dimers, preventing the straight protofilament conformation required for microtubule assembly and promoting a curved conformation that leads to microtubule disassembly.
Structural studies, primarily through X-ray crystallography and cryo-electron microscopy, have been instrumental in elucidating the key amino acid residues involved in this interaction. For vinblastine, a close structural analog of vinorelbine, the binding pocket is formed by residues from both the α- and β-tubulin subunits of adjacent dimers in the protofilament.[6]
Figure 1. Logical relationship of 17-Bromo Vinorelbine binding to tubulin and its cellular effects.
Experimental Protocols for Binding Site Confirmation
The confirmation of a drug's binding site on its target protein is a critical step in drug development. Several robust experimental methodologies are employed to achieve this.
X-Ray Crystallography
X-ray crystallography provides high-resolution structural data of the drug-target complex, offering a definitive view of the binding site and molecular interactions.
Methodology:
-
Protein Purification: Tubulin is purified from a suitable source, often bovine brain, or expressed recombinantly.
-
Complex Formation (Co-crystallization): The purified tubulin is incubated with a molar excess of this compound to ensure saturation of the binding sites.[9]
-
Crystallization: The tubulin-ligand complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.[10][11] The use of stathmin-like domains can aid in the crystallization of tubulin.[11]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the tubulin-drug complex is built and refined.
Figure 2. Experimental workflow for X-ray crystallography of a tubulin-ligand complex.
Competitive Binding Assays
Competitive binding assays are used to determine if a novel compound binds to the same site as a known ligand.
Methodology:
-
Preparation: Purified tubulin is prepared. A radiolabeled or fluorescently-labeled known vinca alkaloid (e.g., [³H]vinblastine) is used as the reporter ligand.
-
Competition: A fixed concentration of tubulin and the labeled ligand are incubated with increasing concentrations of the unlabeled competitor drug (this compound).
-
Separation: The tubulin-bound ligand is separated from the free ligand. This can be achieved through methods like ultrafiltration.[12]
-
Quantification: The amount of labeled ligand bound to tubulin is measured (e.g., by scintillation counting for radiolabels or fluorescence spectroscopy).
-
Analysis: A decrease in the signal from the labeled ligand with increasing concentrations of the competitor indicates that both compounds are competing for the same binding site. The data can be used to calculate the inhibitory concentration (IC50) of the competitor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to study the binding of ligands to proteins in solution, providing information on binding affinity and the residues involved in the interaction.[3]
Methodology:
-
Sample Preparation: Isotopically labeled (e.g., ¹⁵N) tubulin is prepared.
-
Titration: The unlabeled ligand (this compound) is titrated into the solution of labeled tubulin.
-
Data Acquisition: A series of NMR spectra (e.g., ¹H-¹⁵N HSQC) are recorded at each titration point.
-
Analysis: Changes in the chemical shifts of specific amino acid residues in the protein upon ligand binding indicate their involvement in the interaction. These chemical shift perturbations can be mapped onto the protein structure to identify the binding site.
Conclusion
The available evidence strongly suggests that this compound, like other vinca alkaloids, targets the vinca domain on β-tubulin. The introduction of a bromine atom at the 17-position is hypothesized to enhance this binding, a premise that warrants further direct experimental validation. The experimental protocols outlined in this guide provide a robust framework for researchers to definitively confirm the binding site and quantify the binding affinity of this promising anti-cancer agent. Such studies will be crucial in understanding its mechanism of action and in the rational design of future, more potent microtubule-targeting drugs.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Differential binding to the alpha/beta-tubulin dimer of vinorelbine and vinflunine revealed by nuclear magnetic resonance analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of thermodynamic parameters for vinorelbine- and vinflunine-induced tubulin self-association by sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Localization of the vinblastine-binding site on beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. Crystallization Systems for the High-Resolution Structural Analysis of Tubulin–Ligand Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Vinorelbine Ditartrate and Paclitaxel in Breast Cancer Cell Lines
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in-vitro efficacy of Vinorelbine Ditartrate and Paclitaxel on breast cancer cell lines. This document synthesizes available experimental data on their cytotoxic effects, induction of apoptosis, and impact on the cell cycle and key signaling pathways.
Disclaimer: Direct comparative studies for 17-Bromo Vinorelbine Ditartrate against paclitaxel in breast cancer cell lines are not available in the current body of scientific literature. Therefore, this guide presents a comparison between the well-documented parent compound, Vinorelbine Ditartrate , and paclitaxel. The presented data has been collated from various independent studies. Readers should exercise caution when comparing absolute values across different experimental setups, as variations in protocols and conditions can influence results.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Vinorelbine Ditartrate and Paclitaxel in various breast cancer cell lines as reported in independent studies.
| Drug | Cell Line | IC50 Value | Reference |
| Vinorelbine Ditartrate | MCF-7 | 0.59 ng/ml | [1] |
| MDA-MB-231BR | 14 nM (in vitro) | [2][3] | |
| Paclitaxel | MCF-7 | 3.5 µM | [4] |
| MDA-MB-231 | 0.3 µM | [4] | |
| 2 nM | [5] | ||
| SK-BR-3 | 4 µM | [4] | |
| BT-474 | 19 nM | [4] | |
| T-47D | Not specified | [6] |
Induction of Apoptosis
Both Vinorelbine Ditartrate and Paclitaxel are known to induce programmed cell death, or apoptosis, in cancer cells. The extent of apoptosis can be quantified by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
| Drug | Cell Line | Treatment Conditions | Apoptotic Cells (%) | Reference |
| Vinorelbine Ditartrate | MCF-7 | 0.5 nM for 24h | 29% | [7] |
| 0.5 nM for 48h | 31% | [7] | ||
| MDA-MB-231 | 0.5 nM for 24h | 41% | [7] | |
| 0.5 nM for 48h | 54% | [7] | ||
| Paclitaxel | MCF-7 | 0-20 ng/ml | Up to 43% | [8] |
| MDA-MB-231 | 5 µmol/L | ~56% | [9] |
Cell Cycle Arrest
These anti-mitotic agents disrupt the normal progression of the cell cycle, leading to cell cycle arrest, primarily in the G2/M phase, which subsequently triggers apoptosis.
| Drug | Cell Line | Effect | Reference |
| Vinorelbine Ditartrate | General | Arrests cells in the G2/M phase | [7] |
| Paclitaxel | MCF-7 | G2/M arrest | [8] |
| Canine Mammary Tumor Cells | G2/M arrest in a dose-dependent manner | [10] |
Signaling Pathways
Vinorelbine Ditartrate and Paclitaxel exert their effects by modulating key signaling pathways involved in cell survival and proliferation.
Experimental Workflow for In-Vitro Drug Efficacy
Caption: General experimental workflow for comparing the in-vitro efficacy of anticancer drugs.
Paclitaxel Signaling Pathway
Caption: Simplified signaling pathway of Paclitaxel in breast cancer cells.
Vinorelbine Signaling Pathway
Caption: Simplified signaling pathway of Vinorelbine Ditartrate in breast cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for determining the cytotoxic effects of the drugs.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 4 x 10³ to 8 x 10³ cells per well and allowed to adhere for 24 hours.[11][12]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Vinorelbine Ditartrate or Paclitaxel. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are incubated for 48-72 hours.[11]
-
MTT Addition: After the incubation period, 20-100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well, and the plates are incubated for an additional 1.5-4 hours at 37°C.[13][14]
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[12][13]
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines a common method for quantifying apoptosis.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of Vinorelbine Ditartrate or Paclitaxel for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Apoptosis-Related Proteins (Bcl-2 and Bax)
This protocol describes the detection of key apoptosis-regulating proteins.
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[15]
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression levels of Bcl-2 and Bax are normalized to the loading control.[16][17]
References
- 1. Anti-tumor effects of low-dose metronomic vinorelbine in combination with alpelisib in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinorelbine Delivery and Efficacy in the MDA-MB-231BR Preclinical Model of Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinorelbine Delivery and Efficacy in the MDA-MB-231BR Preclinical Model of Brain Metastases of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. concordia.ab.ca [concordia.ab.ca]
- 8. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay [bio-protocol.org]
- 12. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 13. advances.umw.edu.pl [advances.umw.edu.pl]
- 14. MTT (Assay protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Benchmarking the Potency of 17-Bromo Vinorelbine Ditartrate Against Established Anticancer Agents: A Comparative Guide
Introduction
Vinorelbine and its derivatives are microtubule-inhibiting agents that have demonstrated efficacy in the treatment of non-small cell lung cancer (NSCLC) and breast cancer.[1][2] This guide provides a comparative analysis of the in vitro potency of Vinorelbine Ditartrate against other established anticancer agents commonly used for these malignancies: Docetaxel, Paclitaxel, Cisplatin, and Vincristine. The objective is to offer a quantitative and methodological framework for researchers and drug development professionals to benchmark novel compounds like 17-Bromo Vinorelbine Ditartrate.
In Vitro Potency Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the selected anticancer agents in two widely used cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast cancer). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher potency.
It is important to note that IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis of reported values and should be used for comparative purposes with this variability in mind.
Table 1: Comparative IC50 Values in A549 (Non-Small Cell Lung Cancer) Cell Line
| Compound | Drug Class | Reported IC50 (nM) |
| Vinorelbine | Vinca Alkaloid | 27.40[3] |
| Vincristine | Vinca Alkaloid | 137[4] |
| Docetaxel | Taxane | 1.94 (in 2D culture)[5] |
| Paclitaxel | Taxane | ~5.0 (range 2.5-7.5)[6] |
| Cisplatin | Platinum Compound | 6,590[7] |
Table 2: Comparative IC50 Values in MCF-7 (Breast Cancer) Cell Line
| Compound | Drug Class | Reported IC50 (nM) |
| Vinorelbine | Vinca Alkaloid | Not readily available in direct comparison |
| Vincristine | Vinca Alkaloid | 239,510[8] |
| Docetaxel | Taxane | 3.8[9] |
| Paclitaxel | Taxane | 7.5[10] |
| Cisplatin | Platinum Compound | ~20,000[11] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the methods used for potency determination.
Caption: Mechanism of action of microtubule-targeting agents.
References
- 1. In vitro tubulin polymerization assay [bio-protocol.org]
- 2. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines’ Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survivin expression modulates the sensitivity of A549 lung cancer cells resistance to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. netjournals.org [netjournals.org]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Vinorelbine and Its Derivatives in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vinorelbine and its derivatives, supported by available preclinical data. While specific data on 17-Bromo Vinorelbine Ditartrate is not publicly available, this guide will focus on other notable derivatives and their performance against the parent compound, Vinorelbine.
Vinorelbine, a semi-synthetic vinca alkaloid, is a well-established anti-cancer agent used in the treatment of non-small cell lung cancer and breast cancer.[1][2][3] Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4][5] In the quest for improved efficacy and reduced toxicity, researchers have synthesized and evaluated numerous derivatives of Vinorelbine. This guide summarizes the available data on some of these derivatives, offering a comparative analysis of their cytotoxic activities.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Vinorelbine and several of its derivatives against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| Vinorelbine | A549 (Non-small cell lung cancer) | 1.8 | [6] |
| HCT116 (Colon cancer) | 10 | [4] | |
| K562 (Leukemia) | 5 | [4] | |
| U87 (Glioblastoma) | 1.5 | [4] | |
| 3-demethoxycarbonyl-3-isobutyrylamido methyl vinorelbine (7y) | A549 (Non-small cell lung cancer) | 1.2 | [6] |
| 7'-homo-anhydrovinblastine derivative (30) | HCT116 (Colon cancer) | 3 | [4] |
| K562 (Leukemia) | 2 | [4] | |
| 7'-homo-anhydrovinblastine derivative (33) | HCT116 (Colon cancer) | 5 | [4] |
| K562 (Leukemia) | 1 | [4] | |
| U87 (Glioblastoma) | 1.5 | [4] |
Key Derivatives and Their Performance
3-demethoxycarbonyl-3-acylamide Methyl Vinorelbine Derivatives
A series of amide derivatives of Vinorelbine were synthesized and evaluated for their cytotoxic activity against the A549 non-small cell lung cancer cell line. Among these, compound 7y (3-demethoxycarbonyl-3-isobutyrylamido methyl vinorelbine) demonstrated slightly higher potency than the parent Vinorelbine, with an IC50 value of 1.2 nM compared to 1.8 nM for Vinorelbine.[6] This suggests that modifications at the C3 position of the vindoline moiety can influence cytotoxic activity.
7'-homo-Anhydrovinblastine Derivatives
Researchers have also explored modifications of the catharanthine ring of Vinblastine, a related vinca alkaloid, to generate novel derivatives. Two such derivatives, compounds 30 and 33 , exhibited potent cytotoxic activity, in some cases surpassing that of Vinorelbine.[4] For instance, compound 33 was found to be five times more potent than Vinorelbine against the K562 leukemia cell line (IC50 of 1 nM vs. 5 nM).[4] These findings highlight the potential for developing highly active anti-cancer agents by altering the macrocyclic structure of vinca alkaloids.
Vinflunine: A Fluorinated Derivative
Mechanism of Action: Targeting Microtubule Dynamics
The primary mechanism of action for Vinorelbine and its derivatives is the disruption of microtubule dynamics, which are essential for cell division.
Caption: Mechanism of action of Vinorelbine and its derivatives.
This process involves the binding of the drug to β-tubulin, a subunit of microtubules, thereby preventing their assembly and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: A typical workflow for an MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compounds (e.g., Vinorelbine and its derivatives).
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After incubation, MTT solution is added to each well.
-
Formazan Formation: In viable cells, mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion
The exploration of Vinorelbine derivatives has yielded promising candidates with enhanced cytotoxic activity against various cancer cell lines. While data on this compound remains elusive, the success of other derivatives, such as the 3-demethoxycarbonyl-3-acylamide and 7'-homo-anhydrovinblastine analogs, underscores the potential for further structural modifications to improve the therapeutic index of vinca alkaloids. Future research should focus on comprehensive preclinical and clinical evaluations of these potent derivatives to ascertain their safety and efficacy profiles for potential use in cancer therapy.
References
- 1. Vinorelbine: a novel vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinorelbine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vinorelbine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Synthesis and structure-activity relationship studies of cytotoxic vinorelbine amide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Prospective Analysis of 17-Bromo Vinorelbine Ditartrate: Assessing Novelty and Potential Therapeutic Advantage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the novelty and potential therapeutic advantages of 17-Bromo Vinorelbine Ditartrate, a novel analogue of the established chemotherapeutic agent, Vinorelbine. Due to the limited publicly available data on this specific analogue, this document outlines a prospective analysis based on the known properties of the parent compound and the potential impact of bromine substitution. It further details the requisite experimental protocols to validate these hypotheses.
Introduction: The Rationale for a Brominated Vinorelbine Analogue
Vinorelbine is a semi-synthetic vinca alkaloid that has been a cornerstone in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[1][2] Its mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] While effective, Vinorelbine's therapeutic window is often limited by side effects such as myelosuppression and peripheral neurotoxicity.[3][4][5]
The introduction of a bromine atom at the 17-position of the vinorelbine scaffold represents a rational drug design strategy aimed at potentially enhancing its therapeutic index. Halogenation, particularly bromination, can significantly alter a molecule's physicochemical properties.[6][7] Introducing bromine can increase lipophilicity, which may enhance cell membrane permeability and potentially lead to improved drug uptake by tumor cells.[8][9] Furthermore, such structural modifications can influence drug-target interactions and metabolic stability, potentially leading to increased potency and a more favorable side-effect profile.[6][10]
Hypothesized Novelty of this compound:
-
Enhanced Cytotoxicity: Increased lipophilicity may lead to higher intracellular concentrations, potentially resulting in greater potency against cancer cell lines.
-
Altered Target Affinity: The bromo-substitution could modify the binding affinity for tubulin, potentially leading to more potent inhibition of microtubule polymerization.
-
Improved Pharmacokinetic Profile: Changes in metabolic stability could lead to a longer half-life and improved drug exposure.
-
Potential for Reduced Neurotoxicity: While speculative, the structural modification could alter the interaction with neuronal tubulin, potentially mitigating the dose-limiting neurotoxic effects associated with vinca alkaloids.[11]
Comparative Data Presentation
The following table summarizes the known quantitative data for Vinorelbine and presents the hypothetical, yet-to-be-determined, targets for this compound. This serves as a framework for the experimental evaluation of the novel compound.
| Parameter | Vinorelbine (Navelbine®) | This compound (Hypothetical) | Rationale for Hypothetical Improvement |
| In Vitro Cytotoxicity (IC50) | Varies by cell line (e.g., low nM range) | To be determined (Potentially lower) | Increased lipophilicity may enhance cellular uptake. |
| Tubulin Polymerization Inhibition (IC50) | Potent inhibitor | To be determined (Potentially lower) | Bromine substitution may enhance binding to the tubulin target. |
| In Vivo Antitumor Efficacy (%TGI) | Significant tumor growth inhibition in xenograft models | To be determined (Potentially higher) | Combination of enhanced cytotoxicity and potentially improved pharmacokinetics. |
| Neurotoxicity | Dose-limiting peripheral neuropathy | To be determined (Potentially lower) | Altered interaction with neuronal tubulin isoforms. |
| Myelosuppression | Common, dose-limiting toxicity | To be determined | To be evaluated in preclinical models. |
Essential Experimental Protocols
To validate the hypothesized advantages of this compound, a series of rigorous preclinical experiments are necessary. The following are detailed methodologies for key comparative assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13][14]
Protocol:
-
Cell Culture: Plate cancer cells (e.g., A549 for NSCLC, MCF-7 for breast cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Vinorelbine Ditartrate and this compound in culture medium. Replace the existing medium with the drug-containing medium. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each compound.
Tubulin Polymerization Assay
This assay measures the effect of the compounds on the in vitro polymerization of purified tubulin.[15][16][17]
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a suitable buffer on ice. Prepare a reaction mixture containing GTP.
-
Compound Addition: Add varying concentrations of Vinorelbine Ditartrate, this compound, a known polymerization inhibitor (e.g., colchicine), and a polymerization promoter (e.g., paclitaxel) to a 96-well plate.
-
Initiation of Polymerization: Add the tubulin solution to each well. Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes) using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate and extent of polymerization for each condition to determine the inhibitory effect of the compounds.
In Vivo Antitumor Efficacy: Xenograft Models
Animal models are crucial for evaluating the in vivo efficacy of novel anticancer agents.[18][19][20][21][22]
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., NCI-H460) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, Vinorelbine, this compound at different doses).
-
Drug Administration: Administer the compounds via a clinically relevant route (e.g., intravenous injection) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Assessment of Neurotoxicity
Evaluating the potential for reduced neurotoxicity is a key aspect of this comparative analysis.[23][24][25][26]
Protocol:
-
Animal Model: Use a suitable animal model, such as rats, which are sensitive to vinca alkaloid-induced neurotoxicity.
-
Dosing Regimen: Administer repeated doses of Vinorelbine and this compound over several weeks.
-
Behavioral Testing: Conduct behavioral tests to assess sensory and motor function, such as the hot plate test for thermal hyperalgesia and the grip strength test.
-
Nerve Conduction Studies: Perform nerve conduction velocity studies on peripheral nerves (e.g., sciatic nerve) to assess nerve function.
-
Histopathology: At the end of the study, collect dorsal root ganglia and peripheral nerve tissues for histopathological analysis to look for signs of axonal degeneration or damage.
Visualizing Pathways and Workflows
Signaling Pathway of Vinca Alkaloids
Caption: Mechanism of action of vinca alkaloids, leading to mitotic arrest and apoptosis.
Experimental Workflow for Comparative Evaluation
References
- 1. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. mdsearchlight.com [mdsearchlight.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jms.ump.edu.pl [jms.ump.edu.pl]
- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 11. Frontiers | Mechanisms of Chemotherapy-Induced Neurotoxicity [frontiersin.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. In vitro tubulin polymerization assay [bio-protocol.org]
- 16. cytoskeleton.com [cytoskeleton.com]
- 17. cytoskeleton.com [cytoskeleton.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. crownbio.com [crownbio.com]
- 21. xenograft.org [xenograft.org]
- 22. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors [mdpi.com]
- 23. Neurophysiological, nerve imaging and other techniques to assess chemotherapy-induced peripheral neurotoxicity in the clinical and research settings | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 24. Assessment of chemotherapy-induced neurotoxicity using a point-of-care nerve conduction study device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. In vitro assessment of chemotherapy-induced neuronal toxicity [ouci.dntb.gov.ua]
Preclinical Findings on Vinorelbine and its Derivatives: A Comparative Analysis
A comprehensive review of the scientific literature did not yield specific preclinical data on 17-Bromo Vinorelbine Ditartrate. Therefore, this guide provides a comparative analysis of the well-documented parent compound, Vinorelbine Ditartrate, and its fluorinated derivative, Vinflunine. This comparison aims to offer insights into the reproducibility and variability of preclinical findings when modifications are made to the core vinorelbine structure.
Vinorelbine is a semi-synthetic vinca alkaloid that has been a cornerstone in the treatment of non-small cell lung cancer and breast cancer.[1][2][3] Like other vinca alkaloids, its primary mechanism of action involves the inhibition of microtubule polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[4] Vinflunine, a newer-generation vinca alkaloid, is a fluorinated derivative of vinorelbine and has been investigated for its potential improved antitumor activity and differing safety profile.[5][6]
In Vitro Cytotoxicity
The in vitro cytotoxic activity of vinorelbine and vinflunine has been evaluated across various cancer cell lines. These studies are crucial for determining the direct anti-proliferative effects of the compounds on cancer cells.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Vinorelbine | HeLa | Proliferation Assay | 1.25 nM | [7] |
| JEG3 | Viability Assay | Significant reduction at 0.1 µM | [8] | |
| HTR-8/svneo | Viability Assay | Significant reduction at 1 µM | [8] | |
| MDA-MB-231 | Viability Assay | IC50 of 142.6 nM (in combination study) | [9] | |
| Vinflunine | HeLa | Proliferation Assay | 18 nM | [7] |
In Vivo Antitumor Efficacy
Preclinical in vivo studies in animal models are essential for assessing the therapeutic potential of drug candidates in a whole-organism context. These studies provide data on tumor growth inhibition and survival.
| Compound | Tumor Model | Animal Model | Dosing Schedule | Key Findings | Reference |
| Vinorelbine | Human Breast Carcinoma Xenografts (MCF-7, R-27) | Nude Mice | 16 mg/kg, IV | T/C ratio of 26.7% for MCF-7 and 44.1% for R-27 | [1] |
| 4T1 Breast Cancer | BALB/c Mice | Metronomic dosing with cisplatin | Dose-dependent dual-directional effects on tumor growth | [10] | |
| Human Tumor Xenografts | Nude Mice | Not specified | Showed antitumor activity in 8 of 11 tumor models | [11] | |
| Vinflunine | Murine P388 Leukemia | Mice | Single or multiple IP doses | T/C ratios ranging from 200% to 457% | [5] |
| B16 Melanoma (s.c. implanted) | Mice | Multiple IP administrations | Superior survival prolongation and tumor growth inhibition compared to other vinca alkaloids | [5] | |
| Human Tumor Xenografts (LX-1 lung, MX-1 breast) | Nude Mice | Four weekly IP injections | Optimal T/C values of 23% (LX-1) and 26% (MX-1) | [5] | |
| Various Human Tumor Xenografts | Nude Mice | Not specified | High or moderate antitumor activity in 64% of xenografts tested, compared to 27% for vinorelbine | [6] |
Signaling Pathways and Mechanism of Action
Both vinorelbine and vinflunine exert their anticancer effects primarily by targeting tubulin and disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Figure 1: Simplified signaling pathway of Vinca Alkaloids.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical findings. Below are summaries of typical experimental protocols used in the evaluation of vinorelbine and its derivatives.
In Vitro Cell Viability Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MDA-MB-231).
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of the test compound (e.g., vinorelbine, vinflunine) for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®). The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
-
Animal Models: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The drug is administered via a clinically relevant route (e.g., intravenous, intraperitoneal) at a specified dose and schedule.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, expressed as the T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group × 100). Other endpoints may include tumor growth delay and survival.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess drug-related toxicity.
Figure 2: General workflow for an in vivo tumor xenograft study.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical in vivo antitumor activity of vinflunine, a novel fluorinated Vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II study of vinflunine in bladder cancer patients progressing after first-line platinum-containing regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Cinnamic acid enhances vinorelbine-induced cytotoxicity in MDA-MB-231 cells through modulation of PTEN and ATG5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual-directional effect of vinorelbine combined with cisplatin or fluorouracil on tumor growth and metastasis in metronomic chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Properties of antitumor activity of vinorelbine tartrate, a new vinca alkaloid antitumor agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 17-Bromo Vinorelbine Ditartrate
For Immediate Implementation by Laboratory and Drug Development Professionals
The proper disposal of 17-Bromo Vinorelbine Ditartrate, a potent cytotoxic agent used in cancer research and development, is a critical component of laboratory safety and environmental responsibility. Adherence to strict disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this hazardous material, in line with established guidelines for chemotherapeutic waste.
Core Principles of Chemotherapeutic Waste Management
Disposal of this compound must comply with all applicable federal, state, and local regulations governing hazardous drug waste.[1][2] It is classified as a hazardous drug, and as such, requires meticulous segregation, labeling, and disposal procedures. The primary methods of disposal involve incineration through a licensed hazardous waste management company.[1][3]
Quantitative Waste Classification
The classification of waste contaminated with this compound is determined by the amount of residue remaining. This distinction is crucial for correct segregation and disposal.
| Waste Category | Description | Disposal Container |
| Trace Chemotherapy Waste | Items contaminated with less than 3% of the original drug weight, such as empty vials, syringes, IV bags, tubing, gloves, and gowns.[4][5] | Yellow, puncture-resistant containers labeled "TRACE CHEMOTHERAPY WASTE" and "INCINERATE ONLY".[3][6] |
| Bulk Chemotherapy Waste | Items contaminated with more than 3% of the original drug weight, including partially used vials, spilled materials, and grossly contaminated PPE.[4][5] | Black, puncture-resistant containers labeled "HAZARDOUS DRUG WASTE" and managed as RCRA hazardous waste.[4] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Before handling this compound or its waste, personnel must be equipped with appropriate PPE, including:
-
Two pairs of chemotherapy-tested gloves.
-
A disposable, fluid-resistant gown.
-
Eye protection (goggles or face shield).
-
A NIOSH-approved respirator, as determined by a workplace hazard assessment.
-
2. Waste Segregation at the Point of Generation:
-
Immediately after use, all items contaminated with this compound must be segregated into the correct waste stream.
-
Trace Waste: Items such as empty drug vials, syringes with needles removed (if applicable), contaminated gloves, gowns, and labware should be placed in a designated yellow chemotherapy waste container.[3]
-
Bulk Waste: Any materials with visible contamination or containing more than a trace amount of the drug must be disposed of in a black hazardous waste container.[4]
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-resistant, yellow sharps container specifically designated for chemotherapy waste.[3]
3. Container Management:
-
All waste containers must be clearly labeled with the appropriate hazard symbols and waste descriptions.[1]
-
Containers should be sealed when three-quarters full to prevent overfilling and potential spills.
-
Sealed containers must be stored in a secure, designated area with limited access while awaiting pickup.[1]
4. Spill Management:
-
In the event of a spill, immediately cordon off the area.
-
Personnel cleaning the spill must wear appropriate PPE.
-
Use a commercially available chemotherapy spill kit and follow its instructions.
-
All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of in a black hazardous waste container.
5. Final Disposal:
-
The disposal of this compound waste must be carried out by a licensed hazardous waste contractor.[1]
-
Ensure the contractor is permitted to transport and incinerate chemotherapeutic waste.
-
Maintain all necessary documentation, including waste manifests, in accordance with regulatory requirements.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, research facilities can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment.
References
Essential Safety and Logistical Information for Handling 17-Bromo Vinorelbine Ditartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 17-Bromo Vinorelbine Ditartrate. Given its structural similarity to Vinorelbine Ditartrate, a potent cytotoxic agent, it should be handled with extreme caution to minimize exposure risks. The following procedures are based on established guidelines for managing highly hazardous pharmaceutical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to share the hazardous properties of Vinorelbine Ditartrate, which is classified as highly toxic. Potential health effects include being fatal if swallowed, causing severe skin and eye irritation, suspected genetic defects, potential damage to fertility or an unborn child, and organ damage through prolonged or repeated exposure.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with chemotherapy-tested nitrile gloves is required. The outer glove should be worn over the gown cuff. Change gloves immediately if contaminated or damaged.[4] |
| Body Protection | Gown | A disposable, long-sleeved, impervious gown made of a material like polyethylene-coated polypropylene should be worn.[4] |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles or a full-face shield must be worn to protect against splashes and aerosols.[5] |
| Respiratory Protection | Respirator | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection is necessary.[5] |
Operational Plan for Safe Handling
A systematic approach is essential to ensure safety during the handling of this compound. The following step-by-step plan outlines the key procedures from preparation to disposal.
1. Preparation and Engineering Controls:
-
All handling of this compound powder must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3]
-
Ensure a dedicated and clearly marked area is established for handling this compound.
-
Prohibit eating, drinking, and smoking in the designated handling area.[6]
-
Have a spill kit readily accessible.
2. Handling the Compound:
-
Wear the full complement of PPE as detailed in Table 1 before beginning any work.
-
When weighing the solid compound, use a containment balance enclosure if available.
-
For reconstitution, slowly add the diluent to the vial to avoid aerosol generation.
-
All containers holding this compound must be clearly labeled with its name and hazard symbols.
3. Spill Management:
-
In the event of a spill, immediately evacuate and secure the area to prevent further contamination.[5]
-
Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.[5]
-
Use a spill kit specifically designed for cytotoxic drugs to absorb and neutralize the spilled material.[5]
-
Collect all contaminated materials in a designated cytotoxic waste container.[5]
-
Thoroughly decontaminate the spill area with an appropriate cleaning agent.[5]
Disposal Plan
All waste generated from handling this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Table 2: Disposal Procedures
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant cytotoxic waste container | Includes contaminated gloves, gowns, bench paper, and weighing papers. |
| Liquid Waste | Labeled, sealed, and leak-proof cytotoxic waste container | Includes unused solutions and contaminated solvents. Do not discharge to sewer systems.[7] |
| Sharps | Labeled, puncture-resistant sharps container for cytotoxic waste | Includes contaminated needles, syringes, and glassware. |
All cytotoxic waste containers must be disposed of through a licensed hazardous waste disposal service.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations to ensure the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
